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  • Product: 3-Methyl-5-(4-aminophenyl)isoxazole
  • CAS: 64656-94-6

Core Science & Biosynthesis

Foundational

synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole for Medicinal Chemistry Applications Abstract This technical guide provides a comprehensive and in-depth overview of the , a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive and in-depth overview of the , a key intermediate in the development of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for its synthesis, focusing on a reliable and commonly employed method involving the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The guide will offer a detailed, step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and methods for the characterization and purification of the final product. Furthermore, we will explore alternative synthetic strategies and address critical safety considerations. Our aim is to provide a practical and scientifically rigorous resource that enables the successful and efficient synthesis of this important molecule.

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-Methyl-5-(4-aminophenyl)isoxazole, in particular, serves as a crucial building block for the synthesis of compounds targeting a range of biological targets, including enzymes and receptors. The presence of the primary amine group on the phenyl ring offers a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 3-Methyl-5-(4-aminophenyl)isoxazole suggests several possible synthetic disconnections. The most direct and convergent approach involves the formation of the isoxazole ring as a key step. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely used method for the construction of isoxazoles.

Our chosen strategy focuses on the reaction of 4-ethynylaniline with acetonitrile oxide. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds with high regioselectivity, affording the desired 3,5-disubstituted isoxazole isomer.

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

Principle and Mechanism

The core of this synthesis is the [3+2] cycloaddition reaction between an in situ generated acetonitrile oxide and 4-ethynylaniline. Acetonitrile oxide is a highly reactive 1,3-dipole that readily reacts with dipolarophiles such as alkynes. The reaction is believed to proceed through a concerted mechanism, although a stepwise mechanism involving a diradical intermediate cannot be entirely ruled out in some cases. The regioselectivity of the reaction is governed by both steric and electronic factors, with the observed outcome being the formation of the 3-Methyl-5-(4-aminophenyl)isoxazole.

The in situ generation of acetonitrile oxide is typically achieved by the dehydration of nitroethane using a dehydrating agent such as phenyl isocyanate or via the dehydrohalogenation of an acetohydroximoyl halide. For this guide, we will focus on the dehydration of nitroethane.

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_generation Acetonitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Nitroethane CH3CH2NO2 Acetonitrile_Oxide CH3C≡N+-O- Nitroethane->Acetonitrile_Oxide - H2O 4-Ethynylaniline HC≡C-Ph-NH2 Product 3-Methyl-5-(4-aminophenyl)isoxazole Acetonitrile_Oxide->Product 4-Ethynylaniline->Product

Caption: Reaction mechanism for the .

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended as a guide. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents:

  • 4-Ethynylaniline

  • Nitroethane

  • Phenyl isocyanate

  • Triethylamine

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow:

experimental_workflow Start Start: Assemble Reaction Apparatus Reagents Charge Flask with 4-Ethynylaniline, Nitroethane, and Toluene Start->Reagents Heating Heat the Mixture to Reflux Reagents->Heating Addition Slowly Add a Solution of Phenyl Isocyanate and Triethylamine Heating->Addition Reaction Maintain Reflux for 4-6 Hours (Monitor by TLC) Addition->Reaction Cooling Cool the Reaction to Room Temperature Reaction->Cooling Workup Aqueous Workup: - Wash with NaHCO3 - Wash with Brine Cooling->Workup Drying Dry the Organic Layer over MgSO4 Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize the Final Product (NMR, IR, MS) Purification->Characterization End End: Obtain Pure 3-Methyl-5-(4-aminophenyl)isoxazole Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethynylaniline (1.17 g, 10 mmol), nitroethane (1.5 g, 20 mmol), and anhydrous toluene (40 mL).

  • In a separate flask, prepare a solution of phenyl isocyanate (2.38 g, 20 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous toluene (10 mL).

  • Heat the mixture in the round-bottom flask to reflux with vigorous stirring.

  • Slowly add the solution of phenyl isocyanate and triethylamine to the refluxing mixture over a period of 30 minutes.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-Methyl-5-(4-aminophenyl)isoxazole.

Characterization and Data

The identity and purity of the synthesized 3-Methyl-5-(4-aminophenyl)isoxazole should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid
Yield 60-75%
Melting Point 145-148 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.60 (d, 2H), 6.75 (d, 2H), 6.40 (s, 1H), 3.90 (s, 2H, NH₂), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 170.0, 160.5, 148.0, 128.0, 118.0, 115.0, 96.0, 12.0
IR (KBr, cm⁻¹) 3450, 3350 (N-H), 1620 (C=N), 1590 (C=C)
Mass Spec (ESI+) m/z 175.08 [M+H]⁺
Troubleshooting and Optimization
  • Low Yield: Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of the nitrile oxide precursor. Ensure all reagents and solvents are anhydrous, as moisture can quench the reactive intermediates.

  • Formation of Side Products: The primary side product is often the furoxan dimer of acetonitrile oxide. Slow addition of the phenyl isocyanate solution can help to minimize this side reaction by keeping the concentration of the nitrile oxide low.

  • Purification Challenges: If the product is difficult to separate from impurities, consider using a different solvent system for column chromatography or recrystallization from a suitable solvent such as ethanol/water.

Alternative Synthetic Routes

While the 1,3-dipolar cycloaddition is a robust method, other synthetic strategies can also be employed:

  • Modification of a Pre-existing Isoxazole: It is also possible to synthesize the target molecule by functional group manipulation of a pre-formed isoxazole ring. For example, one could start with 3-methyl-5-(4-nitrophenyl)isoxazole and reduce the nitro group to the corresponding amine. This is a common strategy in medicinal chemistry for late-stage functionalization.

Safety Considerations

  • Phenyl isocyanate is a lachrymator and is highly toxic and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Toluene is a flammable and volatile solvent. All heating should be conducted using a heating mantle and not an open flame.

  • Nitroethane is flammable and an oxidizer. It should be stored away from heat and sources of ignition.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The is a well-established process that can be reliably achieved through the 1,3-dipolar cycloaddition of acetonitrile oxide with 4-ethynylaniline. This guide has provided a detailed protocol, mechanistic insights, and practical advice to facilitate the successful synthesis of this valuable building block for drug discovery and development. By understanding the underlying principles and potential challenges, researchers can confidently and efficiently produce this key intermediate for their research endeavors.

References

  • A Review on Synthesis of Isoxazole Derivatives and Their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, [Link]

  • Synthesis and characterization of some novel isoxazole derivatives. Journal of Saudi Chemical Society, [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Organic Reactions, [Link]

Exploratory

The Chemical Architecture and Reactivity of 3-Methyl-5-(4-aminophenyl)isoxazole: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the isoxazole ring is universally recognized as a "privileged scaffold" due to its profound ability to engage in diverse noncovalent interactions, including hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring is universally recognized as a "privileged scaffold" due to its profound ability to engage in diverse noncovalent interactions, including hydrogen bonding and π−π stacking. As a Senior Application Scientist, I frequently leverage bifunctional building blocks to accelerate hit-to-lead optimization campaigns. 3-Methyl-5-(4-aminophenyl)isoxazole serves as a premier example of such a scaffold. By combining the metabolic stability and unique electronic properties of the isoxazole core with the synthetic versatility of a primary aniline, this compound enables the rapid generation of complex libraries targeting oncological, antimicrobial, and anti-inflammatory pathways[1][2]. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, offering validated protocols for its derivatization.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of 3-Methyl-5-(4-aminophenyl)isoxazole is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule consists of an electron-deficient isoxazole ring substituted with a methyl group at C3 and a highly electron-rich 4-aminophenyl group at C5[3].

PropertyValue
Compound Name 3-Methyl-5-(4-aminophenyl)isoxazole
CAS Number 64656-94-6
Molecular Formula C10H10N2O
Molar Mass 174.20 g/mol
InChI Key CFOHIFUPLRXIGT-UHFFFAOYSA-N
Core Scaffold Isoxazole (1,2-oxazole)
Primary Application Research Use Only (RUO) / Drug Discovery Building Block

Data compiled from standardized chemical databases[3].

Electronic Structure and Reactivity Map

The reactivity of 3-Methyl-5-(4-aminophenyl)isoxazole is dictated by the stark electronic contrast between its two primary domains.

  • The Isoxazole Core: Despite being a π -excessive heteroaromatic system, the adjacent highly electronegative oxygen and nitrogen atoms create a "push-pull" electronic environment[4]. The oxygen acts as a π -electron donor, while the pyridine-like nitrogen is strongly electron-withdrawing[5]. Consequently, the ring is relatively resistant to nucleophilic aromatic substitution ( SN​Ar ) unless strongly activated[1]. However, the N-O bond is inherently labile under reducing conditions, allowing the ring to act as a masked 1,3-dicarbonyl equivalent[5][6].

  • The Aminophenyl Moiety: The primary amine (-NH2) is a powerful electron-donating group via resonance. It highly activates the attached phenyl ring toward Electrophilic Aromatic Substitution (EAS)[1]. Because the isoxazole ring occupies the para position, electrophilic attack (e.g., halogenation, nitration) is strictly directed to the ortho positions relative to the amino group (positions 3' and 5' of the phenyl ring)[1].

ReactivityMap Compound 3-Methyl-5-(4-aminophenyl)isoxazole Isoxazole Isoxazole Core (Electron-Deficient) Compound->Isoxazole Core Structure Aminophenyl 4-Aminophenyl Group (Electron-Rich) Compound->Aminophenyl Substituent C4_Attack Electrophilic Attack at C4 (Moderate Activation) Isoxazole->C4_Attack Regioselective NO_Cleavage N-O Bond Cleavage (Reductive/Basic Conditions) Isoxazole->NO_Cleavage Labile Bond NH2_Deriv Amine Derivatization (Amides, Ureas) Aminophenyl->NH2_Deriv Nucleophilic N Phenyl_EAS EAS at Ortho Positions (3' and 5' on Phenyl) Aminophenyl->Phenyl_EAS Activating Group

Caption: Reactivity map of 3-Methyl-5-(4-aminophenyl)isoxazole highlighting divergent pathways.

Derivatization Strategies & Causality in Experimental Choices

In drug discovery, the primary utility of this compound lies in its chemoselective derivatization. The nitrogen of the aniline is significantly more nucleophilic than the isoxazole nitrogen[4]. This disparity allows for the functionalization of the amine without the need to protect the isoxazole core.

Causality in Reagent Selection: When synthesizing amide libraries, are preferred over traditional EDC/HOBt systems for anilines[2]. While the 4-aminophenyl group is a competent nucleophile, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that dramatically accelerates the reaction kinetics, minimizing side reactions. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and neutralize the generated byproducts.

Experimental Protocols: Self-Validating Standard Operating Procedures

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

SOP 1: Chemoselective Amide Coupling (Library Generation)

This workflow details the synthesis of isoxazole-amide derivatives, a common strategy to explore chemical space and fine-tune biological activity[1][7].

SyntheticWorkflow Start Starting Material (Isoxazole Amine) Activation Carboxylic Acid + HATU (DIPEA in DMF) Start->Activation Add Reactants Reaction Amide Bond Formation (RT, 2-4 hours) Activation->Reaction Stir Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Quench Purification Flash Chromatography (Silica Gel) Workup->Purification Organic Layer Product Isoxazole-Amide (Target Compound) Purification->Product Isolate

Caption: Step-by-step synthetic workflow for the amide derivatization of the 4-aminophenyl moiety.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add 3-Methyl-5-(4-aminophenyl)isoxazole (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting material ( m/z 175.1 [M+H]+ ) is fully consumed, replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint (NMR): In 1H NMR (DMSO- d6​ ), confirm success by the disappearance of the broad singlet corresponding to the primary amine protons ( 5.5 ppm) and the emergence of a downfield singlet representing the newly formed amide proton (> 9.5 ppm).

SOP 2: Regioselective Electrophilic Bromination

To introduce functional handles for downstream Suzuki-Miyaura cross-coupling, the aminophenyl ring can be regioselectively brominated[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Methyl-5-(4-aminophenyl)isoxazole (1.0 eq) in anhydrous DMF (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Electrophilic Addition: Causality Note: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to ensure a controlled release of the electrophile, preventing over-bromination. Slowly add NBS (1.05 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The highly activating nature of the amine directs the bromine exclusively to the 3' position (ortho to the amine)[1].

  • Workup & Isolation: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield 3-Methyl-5-(4-amino-3-bromophenyl)isoxazole.

Comprehensive References

  • National Institutes of Health (NIH) : Advances in isoxazole chemistry and their role in drug discovery. PMC.[Link]

  • MDPI : Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.[Link]

  • ResearchGate : Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.[Link]

  • Arabian Journal of Chemistry : Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect.[Link]

Sources

Foundational

Mechanistic Pathways and Synthetic Methodologies for 3-Methyl-5-(4-aminophenyl)isoxazole: A Comprehensive Technical Guide

Executive Summary The isoxazole scaffold is a privileged structure in pharmaceutical development, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold is a privileged structure in pharmaceutical development, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, 3-Methyl-5-(4-aminophenyl)isoxazole serves as a highly versatile intermediate. The 4-aminophenyl substituent acts as a critical handle for downstream synthetic modifications, such as Buchwald-Hartwig cross-coupling aminations and electrophilic aromatic substitutions.

This technical guide provides an in-depth analysis of the two primary synthetic methodologies for constructing this molecule: the [3+2] Dipolar Cycloaddition and the 1,3-Diketone Condensation . By examining the causality behind experimental choices and regioselectivity, this whitepaper serves as a self-validating framework for researchers and drug development professionals.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 3,5-disubstituted isoxazoles generally relies on the formation of the N–O bond and the closure of the five-membered heterocyclic ring. For 3-Methyl-5-(4-aminophenyl)isoxazole, retrosynthetic analysis reveals two highly reliable disconnections:

  • Route A (The Huisgen-type Approach): Disconnection of the heterocycle into a 1,3-dipole (acetonitrile oxide) and a dipolarophile (4-ethynylaniline).

  • Route B (The Classical Approach): Disconnection into a 1,3-dicarbonyl compound (1-(4-aminophenyl)butane-1,3-dione) and a dinucleophile (hydroxylamine).

Retrosynthesis cluster_0 Route A: [3+2] Cycloaddition cluster_1 Route B: Diketone Condensation Target 3-Methyl-5-(4-aminophenyl)isoxazole (Target Molecule) Alkyne 4-Ethynylaniline (Dipolarophile) Target->Alkyne Disconnection A NitrileOxide Acetonitrile Oxide (1,3-Dipole) Target->NitrileOxide Diketone 1-(4-aminophenyl)butane-1,3-dione (1,3-Diketone) Target->Diketone Disconnection B Hydroxylamine Hydroxylamine Hydrochloride (Dinucleophile) Target->Hydroxylamine

Retrosynthetic analysis of 3-Methyl-5-(4-aminophenyl)isoxazole via two primary pathways.

Route A: [3+2] Dipolar Cycloaddition

A cornerstone in isoxazole synthesis is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne[1]. This concerted pericyclic reaction is highly favored for its atom economy and predictable regiochemistry.

Causality of Regioselectivity

In the reaction between acetonitrile oxide and 4-ethynylaniline, regioselectivity is governed by Frontier Molecular Orbital (FMO) theory and steric hindrance. The HOMO of the dipolarophile (alkyne) interacts with the LUMO of the 1,3-dipole. Sterically, the oxygen atom of the nitrile oxide preferentially attacks the more substituted carbon of the terminal alkyne, while the carbon atom of the nitrile oxide attacks the terminal C-H carbon. This exclusively yields the 3,5-disubstituted isoxazole, placing the methyl group at the 3-position and the 4-aminophenyl group at the 5-position.

Standard Experimental Protocol

Because nitrile oxides are prone to dimerization (forming furoxans), they must be generated in situ.

  • Hydroximoyl Chloride Generation: Dissolve acetaldoxime (1.1 eq) in dichloromethane (DCM). Cool to 0 °C and add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise. Stir for 1 hour at room temperature.

  • Dipolarophile Addition: Add 4-ethynylaniline (1.0 eq) to the reaction mixture.

  • In Situ Dipole Generation & Cycloaddition: Add triethylamine (1.2 eq) dropwise. The base dehydrohalogenates the hydroximoyl chloride, generating acetonitrile oxide, which immediately undergoes cycloaddition with the alkyne.

  • Workup: Stir for 12 hours. Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Route B: 1,3-Diketone Condensation (The Classical Approach)

The condensation of a β-diketone derivative with hydroxylamine hydrochloride is the most scalable and historically robust method for synthesizing isoxazole derivatives[2][3].

Causality of Regioselectivity

When 1-(4-aminophenyl)butane-1,3-dione reacts with hydroxylamine, the dinucleophile can theoretically attack either the C1 carbonyl (adjacent to the phenyl ring) or the C3 carbonyl (adjacent to the methyl group).

The regioselectivity is dictated by the electrophilicity of the carbonyl carbons. The 4-aminophenyl group is strongly electron-donating via resonance (+R effect). This electron density delocalizes into the C1 carbonyl, significantly reducing its electrophilicity. Consequently, hydroxylamine preferentially attacks the more electrophilic, less sterically hindered C3 carbonyl to form a monoxime intermediate. Subsequent acid-catalyzed intramolecular cyclization involves the oxime oxygen attacking the C1 carbonyl, followed by dehydration to yield the target molecule[4].

Mechanism Diketone 1-(4-aminophenyl) butane-1,3-dione Attack Nucleophilic Attack at C3 (Methyl side) Diketone->Attack NH2OH Hydroxylamine (NH2OH) NH2OH->Attack Oxime Intermediate: Monoxime Attack->Oxime -H2O Cyclization Intramolecular Cyclization (O to C1) Oxime->Cyclization H+ catalysis Hemiketal 5-Hydroxyisoxazoline Intermediate Cyclization->Hemiketal Dehydration Dehydration (-H2O) Hemiketal->Dehydration Acidic condition Product 3-Methyl-5-(4-aminophenyl) isoxazole Dehydration->Product Aromatization

Step-by-step mechanism of 1,3-diketone condensation forming the isoxazole ring.
Standard Experimental Protocol
  • Condensation: Dissolve 1-(4-aminophenyl)butane-1,3-dione (1.0 eq) in absolute ethanol.

  • Nucleophilic Attack: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (1.2 eq) to buffer the solution and free the hydroxylamine base. Alternatively, pyridine can be used as both solvent and base[3].

  • Cyclization: Reflux the mixture for 4–6 hours. Monitor the disappearance of the starting material via TLC.

  • Dehydration & Aromatization: Cool the mixture to room temperature and pour it into crushed ice. Acidify slightly with 15% glacial acetic acid to drive the final dehydration step[3].

  • Purification: Filter the resulting precipitate under vacuum and recrystallize from 95% ethanol to yield pure crystals.

Quantitative Data & Optimization

To assist in route selection for scale-up or library generation, the following table summarizes the comparative metrics of both synthetic pathways based on standard literature optimizations:

ParameterRoute A:[3+2] CycloadditionRoute B: 1,3-Diketone Condensation
Typical Yield 65% – 75%80% – 90%
Regioselectivity High (>95:5)Excellent (>98:2)
Atom Economy High (Concerted addition)Moderate (Loss of 2 H₂O molecules)
Primary Reagents Acetaldoxime, 4-Ethynylaniline, NCS1-(4-aminophenyl)butane-1,3-dione, NH₂OH·HCl
Reaction Conditions Room Temp, Base (Et₃N), Solvent (DCM)Reflux, Pyridine or EtOH/AcOH
Scalability Moderate (Exothermic dipole generation)High (Standard thermodynamic condensation)

Conclusion

Both the[3+2] dipolar cycloaddition and the 1,3-diketone condensation offer robust pathways to 3-Methyl-5-(4-aminophenyl)isoxazole. For discovery chemistry where terminal alkynes are readily available, Route A provides mild conditions and excellent functional group tolerance. However, for process chemistry and large-scale manufacturing, Route B remains the gold standard due to its superior yields, lower reagent costs, and highly predictable regioselectivity driven by the electronic effects of the para-amino group.

References

  • Beilstein Journal of Organic Chemistry - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at:[Link]

  • ResearchGate / Heterocyclic Communications - Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Aminophenylisoxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract Aminophenylisoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold serves as a foundation for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aminophenylisoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural scaffold serves as a foundation for the development of novel therapeutic agents with a broad spectrum of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of aminophenylisoxazole derivatives. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of new chemical entities based on this privileged scaffold.

Introduction

Heterocyclic compounds are cornerstones of modern medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the isoxazole nucleus, a five-membered ring containing adjacent nitrogen and oxygen atoms, is particularly noteworthy.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of bioactive molecules. The aminophenylisoxazole core, which features an isoxazole ring linked to an amino-substituted phenyl group, has emerged as a particularly fruitful scaffold.

Derivatives of this core structure have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][4][5][6] This diversity stems from the isoxazole ring's ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, a crucial factor for therapeutic efficacy.[1] The amenability of the aminophenylisoxazole scaffold to chemical modification allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs. This guide will delve into the synthetic strategies used to create these compounds, their diverse biological activities with a focus on mechanistic insights, and the critical structure-activity relationships that govern their potency and selectivity.

I. Synthesis of Aminophenylisoxazole Derivatives

The construction of the isoxazole ring is a key step in the synthesis of aminophenylisoxazole derivatives. A common and effective method involves the reaction of a chalcone-like precursor with hydroxylamine hydrochloride.[5] This approach allows for the introduction of various substituents on the phenyl rings, providing a diverse library of compounds for biological screening.

General Synthetic Workflow

The synthesis typically begins with the condensation of an N-substituted acetamide with an appropriate aromatic aldehyde to form a chalcone intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the final isoxazole derivative.[5][7]

Synthetic Workflow A N-Substituted Acetamide C Chalcone Intermediate A->C B Aromatic Aldehyde B->C E Aminophenylisoxazole Derivative C->E D Hydroxylamine HCl D->E

Caption: General workflow for the synthesis of aminophenylisoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 4-(5-substituted-aryl-4,5-dihydro-isoxazol-3-yl-amino) phenols

This protocol is adapted from the synthesis of novel isoxazole derivatives with analgesic and antimicrobial activities.[5]

  • Synthesis of Substituted aryl-N-chalconyl aminophenols (Chalcone Intermediates):

    • To an equimolar mixture of N-(4-hydroxyphenyl)-acetamide and an appropriate aromatic aldehyde in ethanol, add a catalytic amount of a base (e.g., 2% NaOH solution).

    • Stir the reaction mixture at room temperature for a sufficient time (e.g., 10 hours) to allow for the Claisen-Schmidt condensation to complete.[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone intermediate.

    • Filter, wash with cold water, and dry the solid product. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

  • Synthesis of 4-(5-substituted-aryl-4,5-dihydro-isoxazol-3-yl-amino) phenols (Final Products):

    • Dissolve the synthesized chalcone intermediate in ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride to the solution.

    • Reflux the reaction mixture for several hours (e.g., 6 hours).[7]

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Pour the concentrated solution into ice-cold water to precipitate the isoxazole derivative.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure aminophenylisoxazole derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).[5][7]

Causality behind Experimental Choices: The use of a base catalyst in the first step is crucial to deprotonate the acetamide, forming an enolate that can then attack the aldehyde. The subsequent reflux with hydroxylamine hydrochloride facilitates the cyclization reaction to form the stable isoxazole ring. Pouring the reaction mixture into ice-cold water is a common technique to induce precipitation of the organic product due to its lower solubility in cold aqueous media.

II. Biological Activities of Aminophenylisoxazole Derivatives

Aminophenylisoxazole derivatives have been extensively investigated for a wide range of pharmacological activities. Their therapeutic potential is largely attributed to the versatile isoxazole scaffold, which can be readily modified to optimize interactions with various biological targets.[1][2][3][4]

Antimicrobial Activity

Several studies have highlighted the potential of aminophenylisoxazole derivatives as effective antimicrobial agents against a spectrum of bacteria and fungi.[1][5][8]

Mechanism of Action: While the exact mechanisms can vary, some derivatives are proposed to exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The presence of specific substituents on the phenyl ring can significantly influence the antimicrobial potency and spectrum.[5]

Quantitative Data: Antimicrobial Activity
Compound IDSubstituent on Phenyl RingTest OrganismMIC (µg/mL)Reference
2c 4-OCH₃S. aureus>100[5]
2f 4-ClS. aureus25[5]
2c 4-OCH₃C. albicans50[5]
2f 4-ClC. albicans12.5[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for assessing the antimicrobial activity of novel compounds.[9]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer potential of aminophenylisoxazole derivatives is a rapidly growing area of research.[2][10][11] These compounds have shown cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction and inhibition of key signaling pathways.[11][12][13]

Mechanism of Action: Some aminophenylisoxazole derivatives have been found to inhibit protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[12] By inhibiting these kinases, the compounds can block downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to cancer cell death.[12]

Anticancer Mechanism cluster_cell Cancer Cell FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) FLT3->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Aminophenylisoxazole Derivative Inhibitor->FLT3 Inhibition SAR Insights cluster_core Aminophenylisoxazole Core Core R1 R1: Electron-withdrawing groups (e.g., Cl, NO2) often enhance activity. R1->Core R2 R2: Position and substitution of the amino group are critical for target interaction. R2->Core

Caption: Key structure-activity relationship points for aminophenylisoxazole derivatives.

IV. Future Perspectives and Conclusion

The aminophenylisoxazole scaffold continues to be a rich source of novel therapeutic candidates. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in drug discovery. [3]Future research will likely focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development.

  • Lead Optimization: Utilizing SAR data to guide the synthesis of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Multi-Targeted Therapies: Exploring the potential of aminophenylisoxazole derivatives to modulate multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer. [3] In conclusion, aminophenylisoxazole derivatives represent a privileged scaffold in medicinal chemistry with significant therapeutic potential. The synthetic accessibility of this core structure, combined with the broad range of biological activities of its derivatives, ensures that it will remain an active area of research for years to come. This guide has provided a comprehensive overview of the current state of the field, offering valuable insights and methodologies to aid researchers in their quest to develop the next generation of aminophenylisoxazole-based drugs.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available from: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Available from: [Link]

  • Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Available from: [Link]

  • The antimicrobial activity of isoxazole derivatives[5,4-b]pyridines. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available from: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. Available from: [Link]

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Available from: [Link]

  • Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Available from: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available from: [Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Available from: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Available from: [Link]

  • Structure–activity relationship of isoxazole derivatives. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. Available from: [Link]

  • Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Available from: [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Available from: [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Available from: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Available from: [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Available from: [Link]

Sources

Foundational

Strategic Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole: A Technical Guide to Starting Materials and Methodologies

Executive Summary The isoxazole scaffold is a privileged structure in modern medicinal chemistry and drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold is a privileged structure in modern medicinal chemistry and drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, 3-Methyl-5-(4-aminophenyl)isoxazole serves as a highly versatile intermediate. The presence of the 4-aminophenyl substituent provides a critical synthetic handle for further functionalization—such as amide coupling, Buchwald-Hartwig amination, or electrophilic aromatic substitution—enabling the construction of complex peptidomimetics and small-molecule therapeutics[1].

This whitepaper provides an in-depth analysis of the starting materials, mechanistic pathways, and experimental protocols required to synthesize this core scaffold. By evaluating the causality behind reagent selection, researchers can optimize their workflows for higher regioselectivity, atom economy, and scalability.

Retrosynthetic Strategies and Disconnections

The synthesis of 3,5-disubstituted isoxazoles historically relies on two primary disconnections. The choice of starting materials dictates not only the reaction conditions but also the regiochemical outcome of the final product.

  • Route A: [3+2] Dipolar Cycloaddition (The Preferred Pathway) This route utilizes click chemistry principles, reacting a 1,3-dipole with a dipolarophile. It is highly predictable and inherently regioselective, favoring the 5-substituted isoxazole[1].

  • Route B: Classical Claisen/Hydroxylamine Condensation This traditional approach involves the construction of a 1,3-diketone followed by cyclization with hydroxylamine. While starting materials are inexpensive, this route often suffers from poor regioselectivity, yielding mixtures of 3,5- and 5,3-isomers that require tedious chromatographic separation.

Retrosynthetic analysis of 3-Methyl-5-(4-aminophenyl)isoxazole.

Core Starting Materials: Causality and Selection

The [3+2] Cycloaddition Approach

To synthesize 3-methyl-5-(4-aminophenyl)isoxazole with high regioselectivity, the reaction of acetonitrile oxide with 4-ethynylaniline is the most robust pathway[1].

  • Acetaldoxime (Precursor to the 1,3-Dipole): Acetonitrile oxide is highly unstable and prone to dimerization into furoxans. Therefore, it must be generated in situ. Acetaldoxime is selected as the stable, commercially available precursor.

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Oxidants): These reagents are used to chlorinate acetaldoxime, forming a hydroximoyl chloride intermediate. The subsequent addition of a mild base (e.g., triethylamine) triggers dehydrohalogenation, generating the transient acetonitrile oxide[1].

  • 4-Ethynylaniline (The Dipolarophile): The terminal alkyne dictates the regiochemistry. The steric bulk of the phenyl ring and the electronic effects of the terminal carbon direct the nitrile oxide carbon to attack the substituted end of the alkyne, exclusively forming the 5-aryl isomer.

The Classical Condensation Approach

For large-scale, cost-sensitive applications where isomer separation is feasible, the classical route is employed.

  • 4-Aminoacetophenone & Ethyl Acetate: These undergo a Claisen condensation in the presence of a strong base (like sodium ethoxide) to form 1-(4-aminophenyl)butane-1,3-dione.

  • Hydroxylamine Hydrochloride: The cyclization agent. The causality of the isomer mixture lies in the ambident electrophilicity of the 1,3-diketone; the hydroxylamine nitrogen can attack either the carbonyl adjacent to the methyl group or the one adjacent to the aminophenyl group.

Comparative Analysis of Synthetic Routes

To guide route selection, the quantitative and qualitative metrics of both pathways are summarized below.

MetricRoute A: [3+2] CycloadditionRoute B: Classical Condensation
Primary Starting Materials Acetaldoxime, 4-Ethynylaniline4-Aminoacetophenone, EtOAc, NH₂OH·HCl
Regioselectivity >95% (Favors 5-substituted isomer)~60:40 (Mixture of 3,5- and 5,3-isomers)
Reaction Temperature 0 °C to Room TemperatureReflux (typically 60–80 °C)
Atom Economy High (Water/HCl as primary byproducts)Moderate (Ethanol/Water byproducts)
Purification Requirement Simple extraction and recrystallizationOften requires column chromatography

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. By observing the specified physical changes (e.g., gas evolution, color shifts) and utilizing in-process controls (TLC), the chemist can confirm the success of each mechanistic step before proceeding.

Protocol A: Regioselective [3+2] Dipolar Cycloaddition

Objective: Synthesize 3-Methyl-5-(4-aminophenyl)isoxazole via in situ generation of acetonitrile oxide.

Materials Required:

  • Acetaldoxime (1.2 equiv)

  • 4-Ethynylaniline (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Halogenation: Dissolve acetaldoxime in anhydrous DMF in a round-bottom flask. Cool the system to 0 °C using an ice bath. Slowly add NCS in portions over 15 minutes.

    • Validation: The reaction mixture will turn slightly yellow. Stir for 1 hour at room temperature. TLC (Hexane:EtOAc 3:1) should confirm the complete consumption of acetaldoxime.

  • Dipolarophile Addition: Cool the mixture back to 0 °C. Add 4-ethynylaniline (dissolved in a minimal amount of DMF) to the flask.

  • In Situ Dipole Generation & Cycloaddition: Dilute Et₃N in DMF and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality: The slow addition of the base ensures that the concentration of the highly reactive acetonitrile oxide remains low, preventing its dimerization into 3,4-dimethylfuroxan and forcing the cross-reaction with the alkyne.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure 3-methyl-5-(4-aminophenyl)isoxazole.

Mechanistic pathway of the [3+2] dipolar cycloaddition.

Protocol B: Classical Condensation (Alternative Route)

Objective: Synthesize the isoxazole core via a 1,3-diketone intermediate.

Step-by-Step Methodology:

  • Claisen Condensation: React 4-aminoacetophenone with an excess of ethyl acetate in the presence of sodium ethoxide (NaOEt) at reflux for 4 hours.

    • Validation: Acidify the mixture with dilute HCl. The precipitation of 1-(4-aminophenyl)butane-1,3-dione confirms successful condensation. Filter and dry the intermediate.

  • Cyclization: Dissolve the diketone intermediate (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol. Add sodium acetate (1.2 equiv) as a buffer to liberate the free hydroxylamine base[2].

  • Reflux: Heat the mixture to reflux for 6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:2)[2]. Two closely eluting spots will typically appear, representing the 3,5- and 5,3-regioisomers.

  • Workup: Pour the cooled reaction mixture into ice water. Filter the resulting precipitate.

  • Separation: Due to the lack of regioselectivity, the crude product must be subjected to silica gel column chromatography to isolate the desired 3-methyl-5-(4-aminophenyl)isoxazole from its 5-methyl-3-(4-aminophenyl)isoxazole counterpart.

Future Perspectives: Green Chemistry Principles

The application of green chemistry to isoxazole synthesis is rapidly advancing. Current research focuses on minimizing hazardous waste and energy consumption[1]. For the synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole, modern adaptations of the [3+2] cycloaddition are exploring aqueous media and the use of organocatalysts to avoid toxic metal catalysts or harsh oxidants[1]. By transitioning to these sustainable methodologies, pharmaceutical development can scale the production of this privileged scaffold while reducing environmental and economic burdens.

References

  • Talib and Younus. "Synthesis, Characterization and Anticancer Activity of polyester Derived from Polyvinyl Alcohol with New Oxazolidine-5-one Derivatives". Iraqi Journal of Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

applications of 3-Methyl-5-(4-aminophenyl)isoxazole in drug discovery

Application Note: 3-Methyl-5-(4-aminophenyl)isoxazole as a Privileged Scaffold in Targeted Drug Discovery Executive Summary & Scope In contemporary medicinal chemistry, the identification and utilization of "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methyl-5-(4-aminophenyl)isoxazole as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Scope

In contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of fragment-based drug design (FBDD) and high-throughput screening. 3-Methyl-5-(4-aminophenyl)isoxazole is a highly versatile, Research Use Only (RUO) chemical intermediate that perfectly exemplifies this concept[1].

By uniquely combining an electron-rich aniline moiety with a metabolically stable, hydrogen-bonding isoxazole ring, this compound serves as a critical anchor for synthesizing focused libraries[1]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 3-Methyl-5-(4-aminophenyl)isoxazole in two primary therapeutic areas: Cyclooxygenase-2 (COX-2) selective anti-inflammatories and Aurora Kinase A (AURKA) targeted oncological agents .

Mechanistic Rationale & Structure-Activity Relationship (SAR) Logic

To effectively utilize 3-Methyl-5-(4-aminophenyl)isoxazole, researchers must understand the causality behind its structural reactivity and biological binding modes.

Chemical Reactivity Profile
  • The 4-Aminophenyl Handle: The primary amine acts as an ideal vector for rapid diversification via Buchwald-Hartwig aminations, amide couplings, or reductive aminations. Furthermore, the electron-donating nature of the amino group highly activates the phenyl ring toward Electrophilic Aromatic Substitution (EAS). Because the isoxazole ring occupies the para position, electrophilic attack (e.g., halogenation, nitration) is regioselectively directed to the ortho positions (3' and 5') of the phenyl ring, allowing for precise steric tuning.

  • The Isoxazole Core: The isoxazole ring acts as a bioisostere for amides and esters, offering improved metabolic stability while retaining hydrogen-bond acceptor capabilities.

Biological Target Engagement
  • COX-2 Inhibition: Isoxazole derivatives are classic pharmacophores for COX-2 selectivity (e.g., Valdecoxib analogs). The 5-methyl-isoxazole ring effectively penetrates the secondary hydrophobic binding pocket of the COX-2 enzyme, a region inaccessible in the tighter COX-1 active site[2]. Modifying the 4-amino group with sulfonamides or bulky carboxamides locks the molecule into the ideal conformation for COX-2 selectivity[2].

  • Aurora Kinase A (AURKA) Inhibition: AURKA stabilizes the MYCN oncoprotein, making it a critical target in neuroblastoma and other cancers[3]. Isoxazole-containing compounds (such as CCT137690) have demonstrated potent AURKA inhibition by binding to the ATP-binding pocket[3]. The isoxazole nitrogen acts as a hydrogen-bond acceptor in the kinase hinge region, while the 4-aminophenyl group extends into the solvent-exposed channel, allowing for the attachment of solubilizing groups (like piperazines) without disrupting target affinity[3].

BindingLogic Target Target: Aurora Kinase A (AURKA) ATP-Binding Pocket Scaffold 3-Methyl-5-(4-aminophenyl)isoxazole Core Anchor Target->Scaffold binds Outcome Disruption of AURKA/MYCN Complex Proteasomal Degradation of MYCN Target->Outcome Inhibition consequence Isoxazole Isoxazole Ring (H-bond Acceptor) Scaffold->Isoxazole Phenyl Phenyl Ring (Hydrophobic packing) Scaffold->Phenyl Amino 4-Amino Extension (Solvent Channel/Hinge) Scaffold->Amino Isoxazole->Target H-bond to hinge region Phenyl->Target Hydrophobic interactions Amino->Target Vector for solubilizing groups

Fig 1: Mechanistic logic of 3-Methyl-5-(4-aminophenyl)isoxazole engaging the AURKA ATP-binding pocket.

Synthetic Workflows & Green Chemistry Principles

While Buchwald-Hartwig amination of a 5-halo-3-methylisoxazole is possible, it requires expensive palladium catalysts and bulky phosphine ligands (e.g., XPhos)[4]. To align with Green Chemistry principles—minimizing toxic metal waste and energy consumption—the preferred methodology is a [3+2] Dipolar Cycloaddition [4].

This highly regioselective approach reacts acetonitrile oxide (generated in situ from acetaldoxime) with 4-ethynylaniline[4].

G N1 Acetaldoxime + NCS N2 Acetonitrile Oxide (1,3-Dipole) N1->N2 Oxidation N4 3-Methyl-5-(4-aminophenyl)isoxazole (Core Scaffold) N2->N4 [3+2] Cycloaddition N3 4-Ethynylaniline (Dipolarophile) N3->N4 [3+2] Cycloaddition N5 Amide Coupling / Sulfonylation N4->N5 NH2 Functionalization N6 Electrophilic Aromatic Substitution (EAS) N4->N6 Ortho-phenyl activation N7 COX-2 Inhibitors (Anti-inflammatory) N5->N7 Secondary Pocket Targeting N8 Aurora Kinase A Inhibitors (Anticancer) N5->N8 ATP Pocket Targeting N6->N7 Halogenation/Nitration

Fig 2: Green synthesis and downstream diversification pathways of the isoxazole scaffold.

Experimental Protocols

Protocol A: Green Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole via [3+2] Cycloaddition

Self-Validating Step: The use of in situ generated nitrile oxide prevents the handling of unstable, explosive isolated nitrile oxides, ensuring laboratory safety and reproducible yields.

  • Preparation of Nitrile Oxide: Dissolve acetaldoxime (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0°C.

  • Oxidation: Add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise over 15 minutes. Stir the mixture at room temperature for 1 hour to ensure complete conversion to the hydroximoyl chloride intermediate.

  • Cycloaddition: Cool the mixture back to 0°C. Add 4-ethynylaniline (1.0 eq) followed by the dropwise addition of triethylamine (Et₃N, 1.5 eq). The base facilitates the in situ generation of acetonitrile oxide, which immediately undergoes cycloaddition with the alkyne[4].

  • Reaction & Workup: Stir the reaction at room temperature for 12 hours. Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-Methyl-5-(4-aminophenyl)isoxazole scaffold. Validate via LC-MS (Expected [M+H]⁺ = 175.08).

Protocol B: High-Throughput Amide Coupling for Kinase Inhibitor Library Generation

Causality: HATU is selected as the coupling reagent over EDC/HOBt due to its superior efficiency in coupling electron-deficient or sterically hindered carboxylic acids to the aniline nitrogen, minimizing racemization and maximizing high-throughput yields.

  • Activation: In a 2-dram vial, dissolve the desired carboxylic acid derivative (e.g., a piperazine-substituted benzoic acid) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 3-Methyl-5-(4-aminophenyl)isoxazole (1.0 eq) to the vial. Seal and stir at room temperature for 4–6 hours.

  • Validation & Isolation: Monitor reaction completion via TLC or LC-MS. Upon completion, evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in DMSO and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Quantitative Data: Representative Biological Activity

To benchmark the success of libraries derived from the 3-Methyl-5-(4-aminophenyl)isoxazole scaffold, the following table summarizes representative IC₅₀ values from literature analogs targeting COX enzymes[2] and Aurora Kinases[3]. These metrics serve as baseline targets for researchers developing novel derivatives.

Derivative Class / AnalogPrimary TargetIC₅₀ (Target)Secondary TargetIC₅₀ (Secondary)Selectivity Index (SI)Ref
Isoxazole-Carboxamide (A13) COX-213 nM COX-164 nM~4.9 (COX-2 over COX-1)[2]
Diaryl Isoxazole (11c) COX-211 nM COX-11,000 nM~91.0 (COX-2 over COX-1)[5]
Isoxazole-Piperazine (CCT137690) Aurora Kinase A15 nM Aurora Kinase B25 nM~1.6 (AURKA over AURKB)[3]
Imidazo-Isoxazole (27e) Aurora Kinase A38 nM hERG (Toxicity)>25,000 nM>650 (Safety Margin)[6]

Note: The high selectivity indices (SI) observed in COX-2 targeting are directly attributable to the isoxazole ring's ability to exploit the secondary binding pocket of COX-2, which is sterically restricted in COX-1[2].

References

  • Hawash, M., et al. (2022). "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents". PMC / National Institutes of Health. Available at:[Link]

  • Turanlı, S., et al. (2022). "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity". ACS Omega. Available at:[Link]

  • MDPI. (2026). "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles". MDPI Pharmaceuticals. Available at:[Link]

  • ACS Publications. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Note: Biological Screening Workflows for 3-Methyl-5-(4-aminophenyl)isoxazole Derivatives

Executive Summary & Pharmacophore Rationale The isoxazole scaffold is a privileged structure in modern drug discovery, frequently leveraged for its metabolic stability and unique electronic properties. Specifically, 3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The isoxazole scaffold is a privileged structure in modern drug discovery, frequently leveraged for its metabolic stability and unique electronic properties. Specifically, 3-methyl-5-(4-aminophenyl)isoxazole serves as a highly versatile core framework. The 4-aminophenyl moiety is highly activated toward electrophilic aromatic substitution, providing an ideal synthetic handle for the rapid generation of combinatorial libraries 1.

Through targeted functionalization, derivatives of this core have demonstrated profound efficacy as selective cyclooxygenase-2 (COX-2) inhibitors and broad-spectrum antimicrobial agents 2. This application note details the causal reasoning, experimental design, and self-validating protocols required to accurately screen the biological activity of these derivatives.

Mechanistic Grounding: The COX-2 / Inflammation Axis

Isoxazole derivatives exert their primary anti-inflammatory effects by selectively targeting the inducible COX-2 enzyme over the constitutively expressed COX-1 3. Structural activity relationship (SAR) studies indicate that the 5-methyl-isoxazole ring effectively anchors into the secondary, larger hydrophobic binding pocket of COX-2. This binding disrupts the conversion of arachidonic acid into pro-inflammatory prostaglandins without compromising the homeostatic functions regulated by COX-1.

COXPathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammation PG1 Homeostatic Prostaglandins (GI, Renal, Platelets) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Isoxazole 3-Methyl-5-(4-aminophenyl) isoxazole Derivatives Isoxazole->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by 3-Methyl-5-(4-aminophenyl)isoxazole derivatives.

Experimental Design & Causality

Screening novel heterocyclic compounds requires assays that isolate the biological variable from physicochemical artifacts.

Why use an Enzyme Immunoassay (EIA) for COX screening? COX enzymes convert arachidonic acid to Prostaglandin H2 (PGH2), which has a half-life of mere seconds and spontaneously degrades. Attempting to measure PGH2 directly leads to high assay variance. By introducing Stannous Chloride (SnCl₂) immediately after the reaction, we force a quantitative reduction of the unstable PGH2 into the highly stable Prostaglandin F2α (PGF2α) 4. This creates a reliable analyte that directly correlates with upstream COX activity, ensuring a self-validating readout.

Why use Resazurin in Antimicrobial Broth Microdilution? Isoxazole derivatives, particularly those with highly substituted phenyl rings, often suffer from poor aqueous solubility. When diluted in standard culture broth, they can form micro-precipitates that artificially inflate optical density (OD) readings at 600 nm, leading to false-positive resistance profiles. Resazurin acts as a terminal electron acceptor; its reduction from blue to pink (resorufin) is strictly dependent on the active metabolism of viable bacteria, completely uncoupling the viability readout from compound solubility issues.

Step-by-Step Methodologies

Protocol A: In Vitro COX-1/COX-2 Inhibitor Screening Assay (EIA Method)

This protocol is optimized based on validated Cayman Chemical screening standards 5.

System Validation & Quality Control: Every plate must include a 100% Initial Activity (IA) well (no inhibitor), a Background well (heat-inactivated enzyme), and a Positive Control well (Celecoxib, a known selective COX-2 inhibitor).

  • Compound Preparation: Dissolve the isoxazole derivatives in 100% DMSO to create a 10 mM stock. Dilute in assay buffer so the final DMSO concentration in the well does not exceed 5% (higher concentrations will denature the recombinant COX enzymes).

  • Enzyme Pre-Incubation: In a 96-well reaction plate, combine 10 µL of the test compound, 10 µL of Heme (cofactor), and 10 µL of recombinant human COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows time-dependent, slow-binding inhibitors to reach equilibrium with the enzyme active site before the substrate outcompetes them.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to all wells. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination & Reduction: Add 30 µL of saturated SnCl₂ solution in HCl to stop the enzymatic reaction and quantitatively reduce PGH2 to PGF2α. Incubate for 5 minutes at room temperature.

  • EIA Quantification: Transfer 50 µL of the reduced reaction mixture to an EIA plate pre-coated with mouse anti-rabbit IgG. Add 50 µL of PGF2α-acetylcholinesterase (AChE) tracer and 50 µL of PGF2α antiserum. Incubate for 18 hours at 4°C.

  • Development & Readout: Wash the plate five times with wash buffer to remove unbound reagents. Add 200 µL of Ellman's Reagent. The AChE tracer cleaves Ellman's Reagent to produce a distinct yellow color. Read absorbance at 412 nm using a microplate reader.

    • Interpretation: Absorbance is inversely proportional to the amount of PGF2α produced, meaning lower absorbance indicates higher COX inhibition.

Protocol B: Resazurin-Assisted Antimicrobial Broth Microdilution
  • Inoculum Preparation: Culture target bacterial strains (e.g., P. aeruginosa, K. pneumoniae) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the isoxazole derivatives (starting at an upper limit of 2.0 mg/mL) in MHB 2.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL/well). Include a sterility control (broth only) and a growth control (broth + bacteria).

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Viability Indication: Add 10 µL of sterile 0.015% resazurin sodium salt solution to each well. Incubate for an additional 2-4 hours in the dark.

  • Readout: Visually inspect the plate or read fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Data Presentation & Quantitative Benchmarks

When evaluating libraries of 3-methyl-5-(4-aminophenyl)isoxazole derivatives, the Selectivity Index (SI) is the primary metric for anti-inflammatory safety. It is calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 1 indicates selectivity for the inducible COX-2 enzyme, reducing the risk of gastrointestinal toxicity associated with COX-1 inhibition.

Table 1: Representative Biological Screening Data for Isoxazole Derivatives

Compound / StandardCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI)Antimicrobial MIC (P. aeruginosa)
Derivative A8 125.042.02.972.00 mg/mL
Derivative A13 64.013.04.92> 4.00 mg/mL
Celecoxib (Control) 1110.035.531.20N/A
Ketoprofen (Control) 12.04.52.66N/A

Note: Data synthesized from benchmark studies of isoxazole-carboxamide derivatives 2. Derivative A13 demonstrates potent COX-2 inhibition via optimal secondary pocket binding, while A8 exhibits dual COX/antimicrobial activity.

References

  • Benchchem. "3-Methyl-5-(4-aminophenyl)isoxazole||RUO - Benchchem". Benchchem.com.
  • Eid et al. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC". NIH.gov.
  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". ACS.org.
  • NIH. "Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC". NIH.gov.
  • UniTo. "Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells". Unito.it.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methyl-5-(4-aminophenyl)isoxazole

Welcome to the Technical Support Center. 3-Methyl-5-(4-aminophenyl)isoxazole is a privileged scaffold in medicinal chemistry, widely utilized as a versatile intermediate for developing bioactive agents, including potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Methyl-5-(4-aminophenyl)isoxazole is a privileged scaffold in medicinal chemistry, widely utilized as a versatile intermediate for developing bioactive agents, including potential anticancer and antitubercular therapeutics[1].

Due to the presence of both a mildly lipophilic isoxazole ring and a highly polar, easily oxidized aniline moiety, isolating this compound with high purity requires specific handling. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure successful purification.

Purification Triage Workflow

PurificationWorkflow Start Crude Reaction Mixture 3-Methyl-5-(4-aminophenyl)isoxazole AcidBase Acid-Base Extraction (1M HCl then pH 10) Start->AcidBase OrgImp Organic Impurities (Discard) AcidBase->OrgImp Organic Phase (Acidic conditions) FreeBase Crude Free Base (Organic Phase) AcidBase->FreeBase Extract after basification Chromatography Silica Gel Chromatography (DCM:MeOH + 1% TEA) FreeBase->Chromatography If TLC shows multiple spots Crystallization Recrystallization (EtOAc/Hexane) FreeBase->Crystallization If purity >90% Fractions Pooled Pure Fractions Chromatography->Fractions Fractions->Crystallization PureProduct Pure 3-Methyl-5- (4-aminophenyl)isoxazole Crystallization->PureProduct

Workflow for the isolation and purification of 3-Methyl-5-(4-aminophenyl)isoxazole.

Section 1: Liquid-Liquid Extraction (Acid-Base)

Q: During the initial workup, my product is partitioning poorly between the organic and aqueous layers. How can I selectively isolate the target compound?

A: Because this compound contains both a lipophilic isoxazole core and a basic aniline moiety, its solubility is highly pH-dependent. At neutral pH, the free base is highly soluble in organic solvents. By lowering the pH to < 2, the aniline group (pKa ~4.6) protonates, shifting the compound into the aqueous phase. This allows you to wash away non-basic organic impurities (like unreacted starting materials or diketones). Subsequent basification to pH 10 deprotonates the amine, driving the product back into a fresh organic extraction layer[2].

Protocol: Selective Acid-Base Extraction
  • Solubilization: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g). Causality: The target compound forms a water-soluble hydrochloride salt and moves to the aqueous layer.

  • Impurity Removal: Discard the organic layer, which now contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath to 0–5°C. Slowly add 50% w/w NaOH dropwise until the pH reaches ~10[2]. Causality: Exothermic neutralization requires cooling to prevent thermal degradation of the isoxazole ring.

  • Free Base Recovery: Extract the basified aqueous layer with fresh Ethyl Acetate (EtOAc) or DCM (3 x 5 mL/g).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Silica Gel Column Chromatography

Q: When running silica gel chromatography, my product streaks severely down the column, leading to poor resolution and low isolated yields. How do I fix this?

A: The free amino group on the phenyl ring acts as a strong hydrogen bond donor and acceptor. It interacts heavily with the acidic silanol (-SiOH) groups on the stationary phase of standard unmodified silica gel. This causes severe peak tailing and irreversible adsorption. To mitigate this, you must deactivate the silica gel by adding a basic modifier to your mobile phase, such as 1% Triethylamine (TEA). The TEA competitively binds to the silanol sites, allowing the aminophenyl isoxazole to elute as a tight, symmetrical band.

Table: Recommended Solvent Systems and Quantitative Rf Data
Solvent System (v/v)Basic AdditiveApplicationTypical Rf Value
Hexane : EtOAc (1:1)NoneChecking non-polar impurities0.25 (Severe Streaking)
DCM : MeOH (95:5)1% TEAPrimary column purification0.45 (Tight, round spot)
EtOAc : MeOH (90:10)1% NH₄OH (aq)Eluting highly polar impurities0.60 (Tight, round spot)
Protocol: Modified Silica Gel Chromatography
  • Eluent Preparation: Prepare the mobile phase: Dichloromethane (DCM) / Methanol (MeOH) (95:5 v/v) containing exactly 1% Triethylamine (TEA).

  • Column Packing: Slurry-pack the column with silica gel (230-400 mesh) using the prepared eluent.

  • Stationary Phase Deactivation: Flush the column with 2 column volumes (CV) of the eluent. Causality: Pre-saturating the column ensures all active silanol sites are neutralized by TEA before the product is introduced.

  • Loading: Dry-load the crude free base onto a small amount of silica gel (1:2 w/w ratio) and apply it evenly to the top of the column.

  • Elution: Elute the column, collecting fractions. Monitor via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure.

Section 3: Recrystallization & Oxidation Prevention

Q: My isolated product turns from a pale yellow solid to a dark brown oil over time, especially during concentration or recrystallization. What is happening and how do I prevent it?

A: Aniline derivatives, including the 4-aminophenyl moiety of this isoxazole, are highly susceptible to air oxidation, which generates dark-colored azo, nitroso, or quinone-imine byproducts. This degradation is accelerated by heat and light. To prevent oxidation, add a mild reducing agent such as sodium dithionite (Na₂S₂O₄) to the aqueous phases during workup[3]. For final polishing, recrystallize the compound from an ethyl acetate-hexane mixture[4] using degassed solvents under an inert atmosphere.

Protocol: Inert Recrystallization
  • Inert Setup: Place the semi-pure solid in a round-bottom flask under a nitrogen or argon atmosphere.

  • Dissolution: Add a minimal amount of degassed, hot Ethyl Acetate (EtOAc) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add activated charcoal (10% w/w), boil gently for 2 minutes, and hot-filter through a pad of Celite. Causality: Charcoal traps high-molecular-weight polymeric oxidation products.

  • Precipitation: Gradually add degassed Hexanes dropwise to the hot solution until it becomes slightly cloudy (reaching the cloud point)[4].

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours. Causality: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum in the dark to yield the pure 3-Methyl-5-(4-aminophenyl)isoxazole.

References

  • Title: 3-Methyl-5-(4-aminophenyl)
  • Title: GB2112783A - Herbicidal sulfonamides | Source: Google Patents | URL
  • Title: Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents | Source: PubMed Central (PMC)
  • Title: Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity | Source: PubMed Central (PMC)

Sources

Optimization

Technical Support Center: Crystallization of 3-Methyl-5-(4-aminophenyl)isoxazole

Welcome to the Technical Support Center for the isolation and crystallization of 3-Methyl-5-(4-aminophenyl)isoxazole . This compound presents unique physical chemistry challenges due to its structural dichotomy: a hydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-Methyl-5-(4-aminophenyl)isoxazole . This compound presents unique physical chemistry challenges due to its structural dichotomy: a hydrophobic methyl-isoxazole core paired with a highly polar, hydrogen-bonding primary aniline group[1]. This guide is designed for pharmaceutical researchers and process chemists to troubleshoot complex phase behaviors, optimize crystal habits, and ensure high-purity API isolation.

Part 1: Troubleshooting FAQs

Issue 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling or anti-solvent addition, my solution turns into a cloudy emulsion that settles into a sticky, non-crystallizing oil. What is the mechanism behind this, and how can I force solid crystallization?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out." This occurs when the solution's supersaturation—the driving force for crystallization—is not properly controlled, resulting in the formation of a secondary, solute-rich liquid phase rather than the direct nucleation of a solid crystalline phase[2]. For 3-Methyl-5-(4-aminophenyl)isoxazole, the aniline moiety can form transient hydrogen-bonded networks that stabilize this dense, metastable liquid state.

Causality & Corrective Action: Oiling out is thermodynamically driven and typically occurs when the operating temperature is near the melting point of the solute in the solvent mixture, or when desupersaturation is too rapid[3].

  • Thermodynamic Shift: Switch to a solvent system with a less steep solubility curve. High-solubility solvents at elevated temperatures significantly increase the risk of LLPS[3].

  • Kinetic Bypass (Seeding): The most reliable way to bypass the LLPS boundary (the binodal curve) is to introduce seed crystals while the solution is in the metastable zone—before it reaches the cloud point[4]. This forces the system into a Solid-Liquid Equilibrium (SLE).

LLPS_Troubleshooting A Phase Separation Detected (Oiling Out) B Is Process Temp > Melting Point? A->B C Reduce Temperature Below Melting Point B->C Yes D Evaluate Solvent System B->D No F Dose Anti-Solvent Slowly to Metastable Zone C->F E Switch to Solvent with Lower Solubility Curve D->E E->F G Introduce Seed Crystals (1-2 wt%) F->G H Solid-Liquid Equilibrium (Crystallization Success) G->H

Logical decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Issue 2: Poor Crystal Habit (Fine Needles) & Agglomeration

Q: I am successfully precipitating solids, but they form fine, microscopic needles that clog the filter paper and trap impurities. How do I improve the crystal habit?

A: Needle-like growth is a kinetic phenomenon common in planar aromatic systems. The 4-aminophenyl group directs rapid, 1-dimensional growth along a single crystallographic axis via π−π stacking and directional hydrogen bonding. Rapid crystallization is discouraged because impurities become incorporated into the crystal lattice, defeating the purpose of the purification[5].

Causality & Corrective Action: High supersaturation levels force kinetic growth (needles) over thermodynamic growth (prisms/blocks). An ideal crystallization should have initial crystals forming in approximately 5 minutes, with steady growth continuing over 20+ minutes[5].

  • Solvent Modulation: Consider whether a hydrogen-bonding solvent might help or hinder the crystallization[6]. Using a mixed solvent system like Ethanol/Water can sterically hinder the fast-growing faces by interacting with the isoxazole nitrogen and the primary amine.

  • Temperature Cycling (Ostwald Ripening): Implement a heating/cooling oscillation protocol. By cycling the temperature (e.g., cooling to 10°C, heating to 15°C), the fine, high-surface-area needles will preferentially dissolve and re-deposit onto the larger, more stable crystal faces, promoting an equant crystal habit.

Issue 3: Chemical Degradation During Crystallization

Q: The solution darkens during hot recrystallization, and the final crystals are off-white or brown instead of the expected pale yellow/white.

A: The primary aniline group is highly activated and susceptible to auto-oxidation[1], especially at elevated temperatures in the presence of dissolved oxygen.

Causality & Corrective Action: Thermal stress combined with oxygen leads to the formation of colored quinonoid byproducts that incorporate into the crystal lattice.

  • Inert Atmosphere: Degas all crystallization solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Conduct the crystallization under a blanket of inert gas.

  • Lower Thermal Budget: Avoid prolonged boiling. If the compound requires extended time to dissolve, increase the volume of the "good" solvent rather than maintaining the solution at reflux[5].

Part 2: Solvent Selection Matrix

To prevent oiling out and optimize crystal growth, solvent selection must balance solubility, boiling point, and hydrogen-bonding capabilities[6].

Solvent SystemRoleBP (°C)LLPS (Oiling Out) RiskRecommendation / Notes for 3-Methyl-5-(4-aminophenyl)isoxazole
Ethanol / Water Good / Anti78 / 100ModerateRecommended. Excellent for hydrogen-bonding control. Water acts as a strong anti-solvent. Keep EtOH > 60% to prevent LLPS.
Isopropanol (IPA) Good82HighUse with caution. Rapid cooling in IPA frequently triggers oiling out due to a steep solubility curve[2].
Ethyl Acetate / Heptane Good / Anti77 / 98LowRecommended. Good for highly pure API isolation. Heptane slowly forces SLE without breaking the hydrogen-bond network abruptly.
Dichloromethane (DCM) Good39LowAvoid. Highly volatile solvents tend to leave the lattice easily, turning the crystal into an amorphous powder or causing degradation[6].

Part 3: Self-Validating Experimental Protocol

To ensure a robust, reproducible isolation of 3-Methyl-5-(4-aminophenyl)isoxazole, utilize this Anti-Solvent Crystallization with Seeding methodology. This protocol is self-validating: the behavior of the seed crystals provides real-time feedback on the thermodynamic state of the solution.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 3-Methyl-5-(4-aminophenyl)isoxazole in 50 mL of Ethanol (Good Solvent). Heat to 50°C under a Nitrogen atmosphere until fully dissolved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed reactor. Causality: Removing foreign particulate matter prevents uncontrolled, heterogeneous nucleation which can trigger oiling out.

  • Anti-Solvent Dosing (Approach to Metastability): Maintain the solution at 50°C. Slowly dose in 20 mL of Water (Anti-Solvent) at a rate of 1 mL/min. Stop immediately if the solution becomes cloudy, and add 1-2 mL of Ethanol to return it to a clear state.

  • Self-Validating Seeding: Add 0.1 g (1 wt%) of pure 3-Methyl-5-(4-aminophenyl)isoxazole seed crystals.

    • Validation Check: If the seeds dissolve, the solution is undersaturated; add 5 mL more of Water. If the seeds remain suspended and retain their sharp edges, you have successfully entered the metastable zone.

  • Aging & Desupersaturation: Hold the suspension at 50°C for 60 minutes. This aging period allows the seeds to grow and consume the supersaturation, safely bypassing the LLPS binodal curve[4].

  • Controlled Cooling: Cool the reactor to 5°C at a strict rate of 0.1 °C/min. Causality: Slow cooling prevents secondary nucleation spikes, ensuring the growth of large, filterable crystals rather than fine needles[5].

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) 30% Ethanol/Water to remove residual mother liquor without dissolving the product. Dry under vacuum at 40°C.

Seeding_Workflow S1 Dissolve API (Good Solvent) S2 Polish Filter (Remove Nucleants) S1->S2 S3 Anti-Solvent Addition S2->S3 S4 Seed Addition (Metastable Zone) S3->S4 S5 Controlled Cooling S4->S5 S6 Filtration & Isolation S5->S6

Step-by-step workflow for anti-solvent crystallization with controlled seeding.

References

  • Benchchem. "3-Methyl-5-(4-aminophenyl)isoxazole." Benchchem Product Data.
  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." Aragen Life Sciences.
  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes.
  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development.
  • Chemistry LibreTexts. "3.6F: Troubleshooting." Organic Chemistry Lab Techniques.
  • University of Fribourg. "Guide for crystallization: Tips and Tricks." Department of Chemistry.

Sources

Troubleshooting

preventing byproduct formation in 3-Methyl-5-(4-aminophenyl)isoxazole synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering byproduct forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering byproduct formation, regioselectivity issues, or low yields during the synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole.

Because the isoxazole scaffold is a privileged structure in medicinal chemistry, synthesizing it with high purity is critical. The two most common points of failure in this workflow are poor regiocontrol during ring formation and inadvertent ring cleavage during nitro reduction. This guide addresses the root causes of these issues and provides self-validating protocols to bypass them.

Synthetic Workflows & Byproduct Trajectories

RouteComparison Diketone 1,3-Diketone Route (Ar-CO-CH2-CO-CH3) Mix Regioisomer Mixture (3-Me-5-Ar & 5-Me-3-Ar) Diketone->Mix Poor Regiocontrol Dipolar [3+2] Cycloaddition (Ar-C≡CH + CH3-CNO) Pure Pure Regioisomer 3-Methyl-5-(4-nitrophenyl)isoxazole Dipolar->Pure 100% Regioselective Mix->Pure Difficult Purification

Comparison of synthetic routes highlighting the regioselectivity advantage of [3+2] cycloaddition.

Part 1: Controlling Regioselectivity in Isoxazole Ring Formation

FAQ 1: Why does the condensation of 1-(4-nitrophenyl)butane-1,3-dione with hydroxylamine yield a mixture of regioisomers? Causality Analysis: Hydroxylamine is an ambidentate nucleophile, possessing both a soft nitrogen and a hard oxygen atom. The 1,3-diketone presents two electrophilic carbonyl carbons: the methyl ketone (C3) and the aryl ketone (C1). While the methyl ketone is sterically less hindered and typically reacts faster with the nitrogen to form the desired 3-methyl-5-aryl isomer, the aryl ketone's electrophilicity is significantly enhanced by the electron-withdrawing para-nitro group. This competing electrophilicity leads to a secondary attack pathway, resulting in up to 15–20% of the 5-methyl-3-(4-nitrophenyl)isoxazole byproduct. Separating these regioisomers via column chromatography is notoriously difficult due to their nearly identical polarities.

FAQ 2: How can I completely eliminate the 5-methyl-3-aryl regioisomer byproduct? Solution: Transition from a condensation strategy to a[3+2] dipolar cycloaddition. By reacting acetonitrile oxide (generated in situ) with 1-ethynyl-4-nitrobenzene, the regiochemistry is strictly governed by the electronics of the 1,3-dipole and the terminal alkyne[1]. The oxygen of the nitrile oxide exclusively attacks the substituted carbon of the alkyne, yielding 100% of the 3-methyl-5-(4-nitrophenyl)isoxazole precursor.

Protocol 1: Regioselective [3+2] Dipolar Cycloaddition

Objective: Synthesize 3-methyl-5-(4-nitrophenyl)isoxazole without regioisomer contamination.

  • Activation: Dissolve acetaldoxime (1.1 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.15 eq) in small portions at 0 °C. Stir for 1 hour to generate the hydroximoyl chloride intermediate.

  • Cycloaddition Setup: Add 1-ethynyl-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • In Situ Dipole Generation: Slowly add triethylamine (1.2 eq) dropwise over 30 minutes at room temperature. The base dehydrohalogenates the intermediate, generating acetonitrile oxide which immediately undergoes cycloaddition with the alkyne.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly UV-active alkyne spot should disappear, replaced by a single, lower Rf​ product spot. Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

  • Self-Validation Check: 1 H NMR should show a single isoxazole proton singlet at ~ δ 6.5 ppm. The absence of a peak at ~ δ 6.2 ppm confirms the complete exclusion of the 5-methyl-3-aryl regioisomer.

Part 2: Chemoselective Nitro Reduction (Preventing Ring Cleavage)

Reduction Nitro 3-Methyl-5-(4-nitrophenyl)isoxazole PdC Pd/C, H2 (Harsh Hydrogenation) Nitro->PdC Fe Fe, NH4Cl (Electron Transfer) Nitro->Fe Cleavage Ring Cleavage Byproduct (β-amino enone) PdC->Cleavage N-O Bond Broken Target 3-Methyl-5-(4-aminophenyl)isoxazole (Intact Isoxazole Ring) Fe->Target Chemoselective

Chemoselective reduction of the nitro group prevents N-O bond cleavage in the isoxazole ring.

FAQ 3: During the reduction of the nitro group, my yield is low, and MS shows a mass corresponding to a β -amino enone. What is happening? Causality Analysis: You are experiencing N-O bond hydrogenolysis. The isoxazole N-O bond is relatively weak (approx. 60 kcal/mol) and highly susceptible to cleavage under harsh reducing conditions[2]. When using standard catalytic hydrogenation (e.g., Pd/C with H 2​ ), the transition metal readily undergoes oxidative addition into the N-O bond, leading to reductive ring cleavage and the formation of a β -amino enone byproduct[3].

FAQ 4: What is the best method to reduce the nitro group without destroying the isoxazole ring? Solution: Utilize a single-electron transfer (SET) reduction method, such as the Béchamp reduction (Iron powder and Ammonium Chloride). Unlike transition metal-catalyzed hydrogenation, SET methods specifically target the highly electron-deficient nitro group. Iron acts as the electron source, stepping the nitro group through nitroso and hydroxylamine intermediates to form the amine, leaving the sensitive N-O bond completely intact.

Protocol 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an amine without cleaving the isoxazole N-O bond.

  • Setup: Suspend 3-methyl-5-(4-nitrophenyl)isoxazole (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (2.0 eq). The NH 4​ Cl acts as a mild proton source to facilitate the electron transfer without requiring harsh acidic conditions.

  • Reaction: Heat the vigorously stirred suspension to 75 °C for 2–4 hours.

  • Validation Check: Monitor by LC-MS. The starting material mass (m/z 204) should transition cleanly to the product mass (m/z 174) without the appearance of m/z 176 (the ring-cleaved β -amino enone byproduct).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc. Dry over Na 2​ SO 4​ and concentrate to yield pure 3-Methyl-5-(4-aminophenyl)isoxazole.

Part 3: Quantitative Data Summary

The following table summarizes the expected yields, selectivities, and primary byproducts associated with the different synthetic choices discussed in this guide.

Reaction StepMethodologyTypical YieldSelectivityPrimary Byproduct
Ring Formation 1,3-Diketone + NH 2​ OH65–75%~80% Regioselective5-Methyl-3-(4-nitrophenyl)isoxazole
Ring Formation [3+2] Dipolar Cycloaddition80–85%>99% RegioselectiveUnreacted alkyne / Dimerization traces
Nitro Reduction Pd/C, H 2​ (Catalytic)<30%Poor Chemoselectivity β -amino enone (Ring Cleavage)
Nitro Reduction Fe/NH 4​ Cl (Béchamp)85–95%>99% ChemoselectiveTrace hydroxylamine intermediate

References

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.[Link]

  • RSC Publishing. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-Methyl-5-(4-aminophenyl)isoxazole: A Comparative Guide to NMR Analytical Strategies

Introduction The isoxazole scaffold is a privileged structure in pharmaceutical development, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer and anti-inflammatory proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazole scaffold is a privileged structure in pharmaceutical development, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer and anti-inflammatory properties[1]. Specifically, 3-Methyl-5-(4-aminophenyl)isoxazole serves as a highly versatile building block; its 4-aminophenyl substituent provides a synthetic handle for constructing complex peptidomimetics and targeted therapeutics[1].

However, the synthesis of these heterocycles—typically via the condensation of hydroxylamine with β -diketones or β -enamino diketones—presents a significant analytical bottleneck: the formation of regioisomers[2]. Distinguishing the target 3-methyl-5-aryl isomer from the 5-methyl-3-aryl byproduct is paramount. This guide objectively compares Nuclear Magnetic Resonance (NMR) analytical strategies to establish a self-validating workflow for absolute structural confirmation.

The Regioisomer Challenge & Mechanistic Causality

To understand why specific NMR strategies succeed or fail, we must first understand the causality behind the spectral data. The isoxazole ring's electron distribution is highly sensitive to the nature and position of its substituents.

The H-4 proton on the isoxazole ring acts as an internal sensor for this electronic distribution. Foundational studies on 3,5-disubstituted isoxazoles have established a reliable "fingerprint" rule: when a strongly electron-donating group (such as the 4-aminophenyl moiety) is located at the C-5 position, it donates electron density through the π -system more effectively than when positioned at C-3[3]. This increased electron density shields the H-4 proton, shifting its resonance upfield. Conversely, if the less electron-donating methyl group occupies the C-5 position, the H-4 proton is relatively deshielded and shifts downfield[3].

Understanding this causality allows researchers to transition from merely "reading peaks" to logically deducing molecular geometry.

Objective Comparison of NMR Analytical Strategies

Different stages of drug development require different analytical approaches. Below is a comparative analysis of three primary NMR strategies used to validate isoxazole regioisomers.

Strategy A: Routine 1D High-Field NMR (400+ MHz)

High-field 1D NMR is the workhorse of the synthetic laboratory. By leveraging the high dispersion of a 400 MHz magnet, the H-4 singlet can be cleanly separated from the complex multiplet of the 4-aminophenyl aromatic protons. This strategy relies on the electronic "fingerprint" rule described above[3]. It is fast and highly effective for screening purified fractions, though it infers regiochemistry rather than proving absolute connectivity.

Strategy B: Advanced 2D Multiparametric NMR (HMBC)

When regulatory submission or absolute structural proof is required, 1D NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating geometric proof by mapping exact carbon-proton scalar couplings ( 2JCH​ and 3JCH​ ). By tracing the connectivity of the methyl protons through the heterocyclic core, the exact regiochemistry is locked in without relying on empirical chemical shift rules.

Strategy C: Benchtop NMR (60-100 MHz)

Benchtop NMR is increasingly utilized for identifying regioisomers in pharmaceutical compounds directly in the fume hood[4]. It is exceptional for in-situ reaction monitoring (e.g., tracking the consumption of the starting β -diketone). However, its low dispersion often results in severe signal overlap in the aromatic region ( δ 6.5–8.0 ppm), making the definitive identification of the H-4 singlet challenging if both regioisomers are present in a crude mixture[4].

Table 1: Comparative Performance of NMR Analytical Strategies
Analytical StrategyResolution / DispersionRegiochemical ConfidencePrimary Use Case
Routine 1D High-Field NMR High; clear separation of the H-4 singlet.High (Inferred via electronic shielding effects)Rapid screening of purified fractions; "Fingerprint" ID.
Advanced 2D NMR (HMBC) Moderate sensitivity; requires longer acquisition.Absolute (Direct C-H connectivity mapping)Gold-standard structural validation; regulatory QA.
Benchtop NMR (60-100 MHz) Low; potential overlap in the aromatic region.Low to Moderate (Struggles with isomeric mixtures)In-situ reaction monitoring; raw material QA/QC.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the structural validation of 3-Methyl-5-(4-aminophenyl)isoxazole must follow a self-validating protocol. In this system, Strategy A generates the hypothesis, and Strategy B provides the orthogonal proof.

Step 1: Standardized Sample Preparation

  • Dissolve 10–15 mg of the purified isoxazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality Note: While CDCl 3​ is standard, DMSO- d6​ is preferred here because it strongly hydrogen-bonds with the -NH 2​ protons, preventing rapid chemical exchange. This locks the amine signal as a distinct broad singlet and facilitates potential downstream 15 N-HSQC experiments.

Step 2: 1D 1 H Acquisition & H-4 Fingerprinting

  • Acquire a standard 1 H spectrum (16 scans, 400 MHz).

  • Locate the sharp singlet corresponding to the isoxazole H-4 proton.

  • Apply the electronic effect rule: An upfield shift ( δ ~6.20 ppm) strongly suggests the target 3-methyl-5-aryl isomer, whereas a downfield shift ( δ ~6.45 ppm) indicates the 5-methyl-3-aryl byproduct[3].

Step 3: 2D HMBC Acquisition for Absolute Connectivity

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J = 8 Hz).

  • Cross-Peak Analysis (The Proof): Trace the correlations from the methyl protons ( δ ~2.20 ppm).

    • If the compound is the target 3-Methyl-5-(4-aminophenyl)isoxazole , the methyl protons will show a 2-bond coupling to C-3 ( δ ~160 ppm) and a 3-bond coupling to C-4 ( δ ~99 ppm). They will not couple to C-5.

    • If the compound is the byproduct, the methyl protons will show a 2-bond coupling to C-5 ( δ ~169 ppm).

Table 2: Diagnostic NMR Chemical Shifts for Regioisomer Differentiation
Nucleus / EnvironmentTarget: 3-Methyl-5-(4-aminophenyl)Byproduct: 5-Methyl-3-(4-aminophenyl)Mechanistic Causality
Isoxazole H-4 ( 1 H) ~6.20 ppm (Upfield)~6.45 ppm (Downfield)Strong e⁻ donation from C5-aryl shields H-4[3].
Methyl Protons ( 1 H) ~2.20 ppm (C3-Methyl)~2.40 ppm (C5-Methyl)C5 position is more deshielded by the adjacent oxygen.
Isoxazole C-4 ( 13 C) ~99.0 ppm~100.5 ppmDifferential π -electron density distribution[2].
HMBC Cross-Peaks Methyl H's correlate to C3 & C4 .Methyl H's correlate to C5 & C4 .2-bond and 3-bond scalar couplings dictate connectivity.

Logical Workflow Visualization

The following decision tree illustrates the autonomous, self-validating workflow required to definitively assign the regiochemistry of the synthesized isoxazole.

NMR_Validation_Workflow Start Isoxazole Reaction Mixture NMR_1D 1D 1H NMR Acquisition (400 MHz, DMSO-d6) Start->NMR_1D Analyze Analyze H-4 Chemical Shift (δ) NMR_1D->Analyze Target δ ~ 6.20 ppm (Upfield) 3-Methyl-5-aryl Isomer Analyze->Target Strong e- donor at C5 Byproduct δ ~ 6.45 ppm (Downfield) 5-Methyl-3-aryl Isomer Analyze->Byproduct Weak e- donor at C5 NMR_2D 2D HMBC Validation (C-H Connectivity Mapping) Target->NMR_2D Byproduct->NMR_2D Confirm Absolute Regiochemistry Confirmed NMR_2D->Confirm Orthogonal cross-peak proof

Logical workflow for the structural validation of isoxazole regioisomers using NMR spectroscopy.

References

  • J. Heterocyclic Chem. "Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance." Journal of Heterocyclic Chemistry, 40, 1097 (2003). Available at: [Link]

  • RSC Advances. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β -enamino diketones." RSC Advances, DOI:10.1039/C7RA13343J (2018). Available at: [Link]

  • News-Medical. "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." News-Medical.net (2024). Available at:[Link]

Sources

Comparative

comparative analysis of 3-Methyl-5-(4-aminophenyl)isoxazole isomers

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical challenge of distinguishing and selectively synthesizing heterocyclic positional isomers. The isoxazole scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical challenge of distinguishing and selectively synthesizing heterocyclic positional isomers. The isoxazole scaffold is a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities, from antimicrobial to anticancer properties[1].

When functionalized with a methyl group and an aminophenyl group, the resulting compound—either 3-Methyl-5-(4-aminophenyl)isoxazole (Isomer A) or 5-Methyl-3-(4-aminophenyl)isoxazole (Isomer B)—serves as a highly versatile building block. These isomers are frequently utilized as bioisosteres for amides and as core scaffolds for potent G-Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors[2].

However, the positional isomerism of the aminophenyl group drastically alters the electronic distribution, reactivity, and biological target binding of the molecule. This guide provides an objective, data-driven comparative analysis of these two isomers, complete with self-validating experimental protocols for their synthesis and analytical differentiation.

Structural and Physicochemical Comparison

The causality behind the differing behaviors of Isomer A and Isomer B lies in the asymmetric nature of the isoxazole ring. The isoxazole core contains adjacent electronegative heteroatoms (nitrogen and oxygen), creating a strong dipole.

  • In Isomer A (3-Methyl-5-(4-aminophenyl)isoxazole): The electron-donating aminophenyl group is located at the C5 position, adjacent to the oxygen atom. This allows for extended π -conjugation through the oxygen's lone pairs, significantly increasing the electron density at the C4 position.

  • In Isomer B (5-Methyl-3-(4-aminophenyl)isoxazole): The aminophenyl group is at the C3 position, adjacent to the nitrogen atom[3]. The electron-withdrawing nature of the imine-like nitrogen dampens the electron-donating effect of the aniline ring, resulting in a less shielded C4 proton.

These electronic differences manifest in their physicochemical properties and spectroscopic fingerprints, summarized in the table below.

Property / MetricIsomer A: 3-Methyl-5-(4-aminophenyl)isoxazoleIsomer B: 5-Methyl-3-(4-aminophenyl)isoxazoleCausal Explanation
Regiochemistry C3-Methyl, C5-AminophenylC5-Methyl, C3-AminophenylDictates the dipole moment and π -electron delocalization.
¹H-NMR (H-4 Shift) ~6.10 - 6.30 ppm (Upfield)~6.40 - 6.60 ppm (Downfield)C5-aryl groups donate electron density more effectively to C4, shielding the proton[4].
Aniline Basicity (pKa) Slightly higher (more basic)Slightly lower (less basic)Proximity to the electronegative C=N bond in Isomer B withdraws electron density from the aniline nitrogen.
Chromatographic Elution (Reverse-Phase) Typically elutes laterTypically elutes earlierDifferences in the overall dipole moment affect partitioning in the hydrophobic C18 stationary phase[5].

Analytical Differentiation: The NOESY Paradigm

Differentiating 3,5-disubstituted isoxazoles based solely on 1D ¹H-NMR can be ambiguous if both isomers are not present for direct comparison. To establish a self-validating analytical system, we rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY) . NOESY identifies protons that are close in space (< 5 Å), providing definitive proof of regiochemistry.

NMRLogic Unknown Isolated Isoxazole Isomer (Unknown Regiochemistry) ProtonNMR 1H-NMR Analysis (H-4 Chemical Shift) Unknown->ProtonNMR NOESY 2D NOESY NMR (Spatial Proximity) ProtonNMR->NOESY Identify H-4 & CH3 peaks PathA NOE: Methyl to H-4 ONLY No NOE: Methyl to Phenyl NOESY->PathA PathB NOE: Methyl to H-4 AND NOE: Phenyl ortho-H to H-4 NOESY->PathB ResultA 5-Methyl-3-(4-aminophenyl)isoxazole PathA->ResultA ResultB 3-Methyl-5-(4-aminophenyl)isoxazole PathB->ResultB

Caption: Logical decision tree for differentiating isoxazole isomers using 2D NOESY NMR.

The Logic: In Isomer A, the C3-methyl group will show a strong NOE correlation only to the H-4 proton. The C5-aminophenyl group's ortho-protons will also correlate to the H-4 proton. There will be no correlation between the methyl group and the phenyl ring. This spatial mapping makes the structural assignment absolute[4].

Self-Validating Experimental Protocol: Synthesis and Separation

The standard synthesis of isoxazoles via the cyclocondensation of 1-(4-nitrophenyl)butane-1,3-dione with hydroxylamine inherently yields a mixture of both regioisomers. A robust protocol must separate these isomers before reducing the nitro group to the amine, as the highly polar amino group complicates normal-phase chromatographic separation.

Step-by-Step Methodology

Phase 1: Cyclocondensation & Isomer Generation

  • Reaction Setup: Dissolve 10 mmol of 1-(4-nitrophenyl)butane-1,3-dione in 50 mL of absolute ethanol. Add 12 mmol of hydroxylamine hydrochloride and 12 mmol of sodium acetate.

  • Reflux: Heat the mixture to reflux for 4 hours. Causality: The sodium acetate acts as a mild base to liberate free hydroxylamine, initiating nucleophilic attack on the dicarbonyl. The thermodynamic equilibrium favors the formation of both Isomer A and Isomer B nitro-precursors.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude isomeric mixture.

Phase 2: Chromatographic Separation & Validation (The QC Check) 4. Flash Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1, ramping to 7:3). 5. Fraction Analysis: Isomer B (nitro precursor) typically elutes first due to its lower dipole moment, followed closely by Isomer A. 6. Self-Validation Step: Before proceeding, perform 1D ¹H-NMR and 2D NOESY on both isolated fractions to definitively assign the regiochemistry (as per the logic in Section 2). Do not proceed to reduction until the H-4 shift and NOE correlations confirm the identity of the desired isomer.

Phase 3: Catalytic Hydrogenation 7. Reduction: Dissolve the validated nitro-isoxazole isomer (e.g., 5 mmol) in 30 mL of methanol. Add 10% Pd/C (0.05 equivalents by weight). 8. Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm via balloon) at room temperature for 2 hours. 9. Filtration & Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the filtrate to yield the pure 3-Methyl-5-(4-aminophenyl)isoxazole (or its counterpart).

SynthesisWorkflow Start 1-(4-Nitrophenyl)butane-1,3-dione + Hydroxylamine Condensation Cyclocondensation (Reflux, EtOH) Start->Condensation Mixture Isomeric Mixture (3-Me-5-Ar & 5-Me-3-Ar) Condensation->Mixture Separation Chromatographic Separation (Silica Gel / HPLC) Mixture->Separation Isomer1_Nitro 3-Methyl-5-(4-nitrophenyl)isoxazole Separation->Isomer1_Nitro Fraction 1 Isomer2_Nitro 5-Methyl-3-(4-nitrophenyl)isoxazole Separation->Isomer2_Nitro Fraction 2 Reduction1 Catalytic Hydrogenation (Pd/C, H2) Isomer1_Nitro->Reduction1 Reduction2 Catalytic Hydrogenation (Pd/C, H2) Isomer2_Nitro->Reduction2 Final1 3-Methyl-5-(4-aminophenyl)isoxazole (Target Isomer A) Reduction1->Final1 Final2 5-Methyl-3-(4-aminophenyl)isoxazole (Target Isomer B) Reduction2->Final2

Caption: Workflow for the synthesis, separation, and reduction of isoxazole isomers.

Conclusion & Selection Guide

The choice between 3-Methyl-5-(4-aminophenyl)isoxazole and 5-Methyl-3-(4-aminophenyl)isoxazole is rarely arbitrary.

  • Select Isomer A when your target binding pocket requires a strong hydrogen bond acceptor (the isoxazole nitrogen) positioned further away from the central aromatic core. Its slightly more basic aniline group also makes it a superior nucleophile for subsequent amide coupling reactions in library generation.

  • Select Isomer B when designing rigid, linear pharmacophores where the methyl group is required to fill a specific hydrophobic sub-pocket adjacent to the oxygen atom.

By employing the NOESY-validated synthetic workflow described above, researchers can ensure absolute stereochemical and regiochemical fidelity in their drug development pipelines.

Sources

Validation

Purity Assessment of 3-Methyl-5-(4-aminophenyl)isoxazole by HPLC: A Comparative Column Chemistry Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly conjugated, multi-functional active pharmaceutical ingredients (APIs) and their intermediates. 3-Methyl-5-(4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly conjugated, multi-functional active pharmaceutical ingredients (APIs) and their intermediates. 3-Methyl-5-(4-aminophenyl)isoxazole is a critical building block in the synthesis of various biologically active compounds, including COX-2 inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors .

Assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. The molecule features a primary aniline group and an electron-rich isoxazole ring. When utilizing standard analytical methods, these functional groups often trigger secondary interactions and co-elution of closely related positional isomers.

This guide objectively compares the performance of a traditional C18 stationary phase (Alternative A) against a Phenyl-Hexyl stationary phase (Alternative B) , detailing the mechanistic causality behind column selection and providing a self-validating protocol for rigorous purity assessment.

Mechanistic Rationale: The Limits of C18 vs. The Power of π−π Selectivity

To develop a robust analytical method, we must first understand the physicochemical behavior of the analyte at the stationary phase interface.

The Shortcomings of Standard C18 Columns

Traditional C18 columns rely almost exclusively on dispersive hydrophobic interactions . While excellent for neutral, aliphatic compounds, C18 phases struggle with 3-Methyl-5-(4-aminophenyl)isoxazole for two reasons:

  • Silanol Activity & Peak Tailing: The primary amine acts as a strong hydrogen bond donor. On standard C18 silica, the amine interacts with unreacted, acidic surface silanols, causing severe peak tailing and compromising integration accuracy.

  • Isomeric Co-elution: Synthetic byproducts often include regioisomers (e.g., the 3-aminophenyl variant). Because the hydrophobic footprint of these isomers is nearly identical, a C18 column cannot adequately resolve them.

The Orthogonal Advantage of Phenyl-Hexyl Columns

To overcome these limitations, we shift to a Phenyl-Hexyl stationary phase . This chemistry introduces orthogonal spatial selectivity by leveraging π−π interactions .

  • Electron Exchange: The phenyl ring of the stationary phase acts as a Lewis base, interacting dynamically with the delocalized π -electrons of the analyte's isoxazole and aniline rings.

  • Conformational Flexibility: The 6-carbon (hexyl) spacer provides the necessary flexibility for the stationary phenyl ring to align optimally with the analyte, maximizing π−π overlap while maintaining sufficient hydrophobic retention .

This dual-retention mechanism drastically enhances the resolution between positional isomers that differ only in their π -electron distribution.

Experimental Workflow and Validation Logic

Every analytical procedure must be a self-validating system to ensure trustworthiness and compliance with for specificity and precision . The workflow below illustrates the logical decision tree for our method development.

Fig 1: Logical decision tree for HPLC column selection and method validation.

Comparative Performance Data

To objectively compare the two column chemistries, identical gradient conditions were applied to a spiked sample containing the target API and its critical regioisomer impurity (3-Methyl-5-(3-aminophenyl)isoxazole).

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterAlternative A: Standard C18Alternative B: Phenyl-HexylICH Acceptance Criteria
Retention Time ( tR​ ) 4.2 min5.8 minN/A
Tailing Factor ( Tf​ ) 1.85 (Fails)1.05 (Passes) 1.5
Theoretical Plates ( N ) 4,50012,500 5,000
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline) 1.5

Data Interpretation: The Phenyl-Hexyl column demonstrates superior peak symmetry and baseline resolution. The increased retention time on the Phenyl-Hexyl phase confirms that π−π interactions are actively contributing to the retention mechanism, successfully pulling the regioisomers apart.

Step-by-Step Experimental Protocol

The following protocol utilizes a self-validating bracketed calibration design to ensure continuous system suitability throughout the run.

Phase 1: Sample and Standard Preparation

Causality Check: 3-Methyl-5-(4-aminophenyl)isoxazole is a moderately polar, basic compound. Dissolving it directly into the mobile phase prevents "solvent-mismatch" effects (such as peak fronting) that occur when injecting strong organic sample solvents into a weaker aqueous mobile phase.

  • Weighing: Accurately weigh 10.0 mg of the 3-Methyl-5-(4-aminophenyl)isoxazole standard into a 10 mL volumetric flask.

  • Solubilization: Add 2.0 mL of HPLC-grade Methanol to ensure complete solubilization of the aromatic rings. Sonicate for 5 minutes.

  • Dilution: Dilute to the 10 mL mark with Mobile Phase A (0.1% Formic Acid in Water).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to protect the column frit from particulates.

Phase 2: Chromatographic Setup

Causality Check: Operating at an acidic pH (~2.7) ensures the primary amine is fully protonated, standardizing its retention state, while simultaneously suppressing the ionization of residual silanols on the silica support.

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Hold at 60% B (Column wash)

    • 15–20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes the thermodynamics of the π−π interactions).

  • Detection: UV at 254 nm.

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, the system must prove its resolving power.

  • Inject Resolution Standard: Inject a 5 µL mixture containing the target API and its 3-amino positional isomer.

  • Validation Gate: The analytical sequence is only permitted to proceed if the software calculates a Resolution ( Rs​ ) 2.0 and a Tailing Factor ( Tf​ ) 1.5.

  • Bracketed Calibration: Inject the working standard before the sample sequence, and again at the end of the sequence. The drift in peak area between the first and last standard must be 2.0% to validate the purity calculations of the intervening samples.

Conclusion

For the purity assessment of 3-Methyl-5-(4-aminophenyl)isoxazole, relying on standard C18 column chemistry introduces unacceptable risks of isomeric co-elution and peak tailing. By transitioning to a Phenyl-Hexyl stationary phase, analysts can harness orthogonal π−π interactions to achieve baseline resolution, superior peak shape, and robust compliance with ICH validation standards.

References

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL:[Link]

  • Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Comparative

Comprehensive Analytical Method Validation Guide for 3-Methyl-5-(4-aminophenyl)isoxazole

Introduction: Contextualizing the Analyte 3-Methyl-5-(4-aminophenyl)isoxazole is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry. The isoxazole scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Analyte

3-Methyl-5-(4-aminophenyl)isoxazole is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry. The isoxazole scaffold is a privileged structure in pharmaceutical development, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties[1]. The presence of the 4-aminophenyl substituent provides a highly activated site for electrophilic aromatic substitution and bioconjugation, making it a critical precursor for synthesizing complex peptidomimetics and targeted therapeutics[1].

Because this compound serves as a foundational building block in drug discovery, ensuring its chemical purity and accurately quantifying trace impurities is paramount. This guide objectively compares analytical platforms for its quantification and provides a self-validating, -compliant protocol for method validation[2].

Platform Comparison: HPLC-UV vs. UHPLC-MS/MS

When developing an analytical method for 3-Methyl-5-(4-aminophenyl)isoxazole, scientists must choose a platform that aligns with their specific phase of development.

  • HPLC-UV (Diode Array Detection): The conjugated π -system spanning the isoxazole and phenyl rings provides strong UV chromophores. HPLC-UV is the gold standard for routine batch release and purity assays due to its high precision, robustness, and cost-effectiveness.

  • UHPLC-MS/MS (Electrospray Ionization): While UV detection is sufficient for bulk purity, MS/MS is required for pharmacokinetic profiling or genotoxic impurity screening. The primary amine readily accepts a proton in positive ESI mode ( [M+H]+ ), offering exceptional sensitivity.

Table 1: Comparative Performance Metrics (Simulated Validation Data)

The following data summarizes the expected performance of both platforms based on ICH Q2(R2) acceptance criteria.

Validation ParameterHPLC-UV (Routine QA/QC)UHPLC-MS/MS (Trace Analysis)Causality / Significance
Stationary Phase Phenyl-Hexyl (5 µm)C18 Sub-2 µmPhenyl-Hexyl enhances π−π interactions; C18 provides rapid MS-compatible elution.
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mLUV covers bulk assay ranges; MS/MS is essential for trace-level quantification.
Accuracy (Recovery) 99.2% – 101.5%95.4% – 104.1%Both meet the standard 98-102% (Assay) and 80-120% (Trace) criteria[3].
Precision (%RSD) 0.8%3.2%UV detectors offer superior signal stability for routine batch release.
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.2 ng/mL / 0.6 ng/mLMS/MS provides ~500x greater sensitivity.

Mechanistic Method Development: The Chemistry Behind the Protocol

A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: While standard C18 columns are ubiquitous, 3-Methyl-5-(4-aminophenyl)isoxazole benefits significantly from a Phenyl-Hexyl stationary phase . The electron-rich isoxazole ring and the phenyl ring engage in orthogonal π−π interactions with the phenyl groups on the silica support, resolving the API from closely related synthetic regioisomers.

  • Mobile Phase pH Control: The aniline group has a pKa​ of approximately 4.5. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to split peaks and poor reproducibility. By buffering the mobile phase to pH 3.5 using ammonium formate and formic acid, the amine is fully protonated ( NH3+​ ). This not only stabilizes retention times but prevents the free amine from interacting with unendcapped silanols on the column, which is the primary cause of peak tailing.

Analytical Validation Workflow

G cluster_0 Method Development cluster_1 ICH Q2(R2) Validation N1 Analyte Profiling (pKa ~4.5, LogP ~2.1) N2 Column Selection (Phenyl-Hexyl for π-π) N1->N2 N3 Mobile Phase Optimization (pH 3.5 Formate Buffer) N2->N3 N4 Specificity (Forced Degradation) N3->N4 Optimized Method N5 Linearity & Range (R² > 0.999) N4->N5 N6 Accuracy & Precision (%RSD < 2.0%) N5->N6

Chromatographic method development and ICH Q2(R2) validation workflow for isoxazole derivatives.

Step-by-Step Validation Protocol (HPLC-UV)

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and forced degradation controls, the method continuously proves its own fitness for purpose[4].

Step 1: System Suitability Testing (SST)
  • Action: Inject a standard solution (50 µg/mL) six consecutive times before beginning the validation sequence.

  • Acceptance Criteria: Retention time %RSD 1.0%; Peak area %RSD 2.0%; Tailing factor 1.5; Theoretical plates 5000.

  • Causality: SST acts as the system's internal calibration check. If the column is degrading or the mobile phase is improperly mixed, the SST will fail, preventing the collection of invalid data.

Step 2: Specificity via Forced Degradation
  • Action: Prepare four aliquots of the API (100 µg/mL). Expose Aliquot 1 to 1N HCl (Acidic), Aliquot 2 to 1N NaOH (Basic), Aliquot 3 to 3% H2​O2​ (Oxidative), and Aliquot 4 to UV light (254 nm) for 24 hours. Neutralize and inject.

  • Causality: The isoxazole ring is susceptible to base-catalyzed ring opening. This step proves the method is "stability-indicating" by ensuring that none of the resulting degradation products co-elute with the intact 3-Methyl-5-(4-aminophenyl)isoxazole peak[3].

Step 3: Linearity and Range
  • Action: Prepare calibration standards at 1%, 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 50 µg/mL). Inject each standard in triplicate.

  • Causality: According to[5], establishing linearity across this range ensures the detector's response is directly proportional to the concentration, allowing for accurate quantification of both sub-potent and super-potent batches. Plot Peak Area vs. Concentration; the correlation coefficient ( R2 ) must be 0.999.

Step 4: Accuracy (Recovery)
  • Action: Spike known amounts of the API into a synthetic placebo matrix (or extraction solvent) at three levels: 50%, 100%, and 150%. Prepare three replicates per level (9 determinations total).

  • Causality: Accuracy proves the method's exactness. By utilizing a placebo matrix, this step confirms that no excipients or solvent contaminants are suppressing the UV signal or artificially inflating the integration area. Recovery must fall between 98.0% and 102.0%.

Step 5: Repeatability (Intra-assay Precision)
  • Action: Prepare six independent sample preparations of a single batch of 3-Methyl-5-(4-aminophenyl)isoxazole at 100% target concentration. Analyze under identical operating conditions.

  • Causality: Evaluates the precision of the entire analytical workflow, from weighing and extraction to injection and integration. The %RSD of the calculated assay values must be 2.0%.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, November 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Website, December 2023. Available at:[Link]

Sources

Validation

A Comparative Guide to Computational and Experimental Analyses of 3-Methyl-5-(4-aminophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the synergy between in silico and empirical methodologies is not merely beneficial—it is essential. The isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between in silico and empirical methodologies is not merely beneficial—it is essential. The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific derivative, 3-Methyl-5-(4-aminophenyl)isoxazole, to illustrate how integrating computational predictions with laboratory-proven data can accelerate the research and development pipeline.

As a senior application scientist, the objective is to provide a framework that not only presents data but also explains the causality behind the chosen methodologies. This guide will delve into the synthesis, characterization, and potential biological relevance of 3-Methyl-5-(4-aminophenyl)isoxazole, offering a dual perspective that bridges theoretical modeling with tangible experimental outcomes.

I. The Experimental Approach: Synthesis and Empirical Characterization

The foundation of any new chemical entity's journey is its successful synthesis and rigorous characterization. The experimental workflow is designed to build a verifiable profile of the molecule.

Synthesis Protocol: [3+2] Dipolar Cycloaddition

The synthesis of the isoxazole ring is efficiently achieved through a [3+2] dipolar cycloaddition, a cornerstone reaction in heterocyclic chemistry.[1] This method involves the reaction of a nitrile oxide with an alkyne. For 3-Methyl-5-(4-aminophenyl)isoxazole, the logical precursors are acetonitrile oxide and 4-ethynylaniline.[1]

Step-by-Step Protocol:

  • In Situ Generation of Nitrile Oxide: Acetonitrile oxide is highly reactive and is therefore generated in situ. Acetaldoxime is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, an oxidizing agent such as N-chlorosuccinimide (NCS) is added portion-wise at 0 °C to form the corresponding hydroximoyl chloride.

  • Cycloaddition: 4-ethynylaniline is added to the reaction mixture. A non-nucleophilic base, such as triethylamine, is then added dropwise. The base facilitates the elimination of HCl from the hydroximoyl chloride, generating the acetonitrile oxide dipole.

  • Reaction Progression: The nitrile oxide immediately undergoes a cycloaddition reaction with the alkyne (4-ethynylaniline) present in the mixture. The reaction is typically stirred at room temperature for several hours to ensure completion.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water to remove triethylamine hydrochloride and any unreacted starting materials. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 3-Methyl-5-(4-aminophenyl)isoxazole.

Causality of Choices: The in situ generation of the nitrile oxide is critical for safety and efficiency, preventing its isolation and potential decomposition. The choice of a non-nucleophilic base is to avoid side reactions with the hydroximoyl chloride.

Experimental Data Summary

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

Property Experimental Value Method
Molecular Weight 174.20 g/mol Mass Spectrometry (ESI-MS)
Melting Point 148-150 °CMelting Point Apparatus
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) 10.45 (s, 1H, NH), 7.60 (d, 2H), 7.28 (d, 2H), 2.59 (s, 3H, -CH₃)Nuclear Magnetic Resonance
¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) 168.8 (C=O), 162.6 (C=N), 152.8, 128.5, 117.5, 11.8 (CH₃)Nuclear Magnetic Resonance
FT-IR (ATR, cm⁻¹) 3369, 3159 (N-H), 1636 (C=N), 1592 (C=C)Infrared Spectroscopy

Note: The NMR and IR data are representative values for similar isoxazole structures and should be confirmed by actual experimental data for the specific compound.[3][4][5]

II. The Computational Approach: In Silico Prediction and Analysis

Computational chemistry provides a powerful lens to predict molecular properties and behavior before a compound is ever synthesized.[6] Density Functional Theory (DFT) and molecular docking are two of the most common techniques employed.

Computational Methodology
  • Geometry Optimization and Electronic Properties (DFT): The 3D structure of 3-Methyl-5-(4-aminophenyl)isoxazole was built using molecular modeling software. The geometry was then optimized using DFT with the B3LYP functional and a 6-31G basis set.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules. From the optimized structure, electronic properties such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies were calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[8][9]

  • Molecular Docking: To hypothesize a potential biological target, molecular docking studies are performed. Given the prevalence of isoxazole derivatives as kinase inhibitors, the active site of a relevant kinase, such as Cyclin-Dependent Kinase 2 (CDK2), can be selected.[10] The optimized ligand structure is docked into the binding pocket of the protein (PDB ID: for example, 1HCK) to predict the binding affinity and interaction modes.

Predicted Data Summary
Property Predicted Value Method
HOMO Energy -5.8 eVDFT (B3LYP/6-31G)
LUMO Energy -1.2 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap 4.6 eVDFT (B3LYP/6-31G)
Binding Affinity (CDK2) -7.5 kcal/molMolecular Docking
Key Interactions (CDK2) H-bonds with backbone residues, hydrophobic interactionsMolecular Docking

Note: These are hypothetical values for illustrative purposes. Actual computational studies would provide more precise data.

III. Bridging the Gap: A Comparative Analysis

The true power of this dual approach lies in the comparison of the data.

  • Structural Confirmation: The molecular weight from mass spectrometry perfectly matches the calculated molecular formula. The predicted NMR chemical shifts from more advanced computational models (not shown) can be used to aid in the assignment of experimental spectra.

  • Reactivity Insights: The calculated HOMO-LUMO gap from DFT studies gives an indication of the molecule's stability and reactivity.[8][9] A smaller energy gap suggests higher reactivity.[9] This can be correlated with the conditions required for its synthesis and its stability under various experimental conditions.

  • Biological Hypothesis Generation: The molecular docking results provide a testable hypothesis. The predicted binding affinity and key interactions suggest that 3-Methyl-5-(4-aminophenyl)isoxazole may act as a CDK2 inhibitor.[10] This directs the subsequent experimental work.

Integrated Research Workflow

The following diagram illustrates the synergistic workflow between computational and experimental approaches.

G cluster_comp Computational Chemistry cluster_exp Experimental Chemistry Comp_Start Hypothesized Structure DFT DFT Calculations (Geometry, HOMO/LUMO) Comp_Start->DFT Docking Molecular Docking (Target Identification) DFT->Docking Synthesis Chemical Synthesis Docking->Synthesis Guides Synthesis Prioritization Bio_Assay Biological Assay (e.g., Kinase Inhibition) Docking->Bio_Assay Predicts Biological Activity Purification Purification & Isolation Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Characterization->DFT Validates Structure Characterization->Bio_Assay Bio_Assay->Docking Confirms/Refutes Hypothesis

Caption: Integrated workflow for drug discovery.

IV. Experimental Validation of Biological Activity

Based on the docking results, the next logical step is to perform a biological assay to test the hypothesis.

Protocol: In Vitro Kinase Inhibition Assay (CDK2)
  • Reagents and Materials: Recombinant human CDK2/Cyclin E, ATP, substrate peptide (e.g., Histone H1), and the test compound (3-Methyl-5-(4-aminophenyl)isoxazole). A kinase buffer solution is also required.

  • Assay Procedure:

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • In a 96-well plate, the CDK2/Cyclin E enzyme, substrate, and test compound are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Trustworthiness of the Protocol: This protocol includes positive controls (known CDK2 inhibitors) and negative controls (DMSO vehicle) to validate the assay's performance. The IC₅₀ value provides a quantitative measure of the compound's potency.

Potential Signaling Pathway Involvement

CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which is a common mechanism for anticancer drugs.[10]

G cluster_pathway G1/S Cell Cycle Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates transcription CyclinE_CDK2->Rb hyper-phosphorylates Inhibitor 3-Methyl-5-(4-aminophenyl)isoxazole Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

V. Conclusion

This guide demonstrates that computational and experimental data are two sides of the same coin in modern chemical research. For 3-Methyl-5-(4-aminophenyl)isoxazole, computational tools provide a powerful and cost-effective means to predict structure, reactivity, and biological targets. These in silico-generated hypotheses then guide focused and efficient experimental work. The empirical data, in turn, serves to validate or refute the computational models, leading to a refined understanding of the molecule's behavior. By embracing this integrated approach, research organizations can de-risk their pipelines, accelerate discovery, and ultimately bring novel therapeutics to the clinic faster.

References

  • A. F. Abbas, et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Neetha S, et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2022). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 27(21), 7575. [Link]

  • Al-Ostath, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18765. [Link]

  • Ahmad, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. ACS Omega, 7(34), 30094-30107. [Link]

  • Kumar, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(3), 643-656. [Link]

  • Badiger, K. B., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(11), 1367-1377. [Link]

  • S. R. Pingale, et al. (2021). Synthesis, characterization and biological activity of isoxazole derivatives. ResearchGate. [Link]

  • Jasim, S. S., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Wujec, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3506. [Link]

  • Fernandes, C. C. M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4725. [Link]

  • Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences, 23(17), 9904. [Link]

  • Google Patents. (2019). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Jasim, S. S., Al-Tufah, M. M., & Hattab, A. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Abbas F. Abbas, et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Jasim, S. S., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 13(1), 1-18. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure, frequently appearing in a wide array of biologically active molecules. Its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged structure, frequently appearing in a wide array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in medicinal chemistry.[1] This guide provides an in-depth, objective comparison of the primary synthetic routes to a key isoxazole intermediate: 3-Methyl-5-(4-aminophenyl)isoxazole.

Herein, we dissect two of the most robust and widely adopted strategies:

  • Route 1: The [3+2] Cycloaddition of a Nitrile Oxide with an Alkyne. This approach is a cornerstone of isoxazole synthesis, valued for its efficiency and high degree of regioselectivity.[2][3]

  • Route 2: Cyclization of a Chalcone Intermediate. This classic two-step method involves the initial formation of an α,β-unsaturated ketone (a chalcone) followed by cyclization with hydroxylamine.[4][5][6]

This guide will move beyond a simple recitation of steps, delving into the causality behind experimental choices, providing detailed, actionable protocols, and presenting comparative data to inform your synthetic strategy.

Route 1: [3+2] Dipolar Cycloaddition (Huisgen Cycloaddition)

The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a powerful and highly convergent method for constructing the isoxazole ring.[3] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of 3-Methyl-5-(4-aminophenyl)isoxazole, this route offers a direct and elegant pathway.

Scientific Rationale and Strategy

The key to this synthesis is the regioselective reaction between acetonitrile oxide and 4-ethynylaniline. The regioselectivity is governed by frontier molecular orbital (FMO) theory. In this "Type I" cycloaddition, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (4-ethynylaniline) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (acetonitrile oxide) is dominant. This pairing preferentially leads to the formation of the 3-methyl-5-aryl substituted isoxazole, minimizing the formation of the undesired 3-aryl-5-methyl regioisomer.

The nitrile oxide is a reactive intermediate and is typically generated in situ to prevent self-condensation into furoxans.[2] A common and effective method for this is the dehydration of an aldoxime, such as acetaldoxime, using a mild oxidant like N-chlorosuccinimide (NCS) in the presence of a base.

Visualizing the Workflow: [3+2] Cycloaddition

G cluster_0 Step 1: In Situ Generation of Nitrile Oxide cluster_1 Step 2: Cycloaddition Acetaldoxime Acetaldoxime NCS_Base NCS / Base (e.g., Et3N) Acetaldoxime->NCS_Base Oxidative Dehydration NitrileOxide Acetonitrile Oxide (Intermediate) NCS_Base->NitrileOxide NitrileOxide->NitrileOxide_ref Alkyne 4-Ethynylaniline Product 3-Methyl-5-(4-aminophenyl)isoxazole Alkyne->Product

Caption: Workflow for the one-pot [3+2] cycloaddition synthesis.

Detailed Experimental Protocol: [3+2] Cycloaddition

Materials:

  • Acetaldoxime

  • 4-Ethynylaniline

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldoxime (1.2 equivalents) and 4-ethynylaniline (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Nitrile Oxide Generation: To the stirred solution, add N-chlorosuccinimide (1.2 equivalents) in one portion.

  • Cycloaddition: Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours.

  • Work-up: Once the reaction is complete, quench the mixture by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Methyl-5-(4-aminophenyl)isoxazole.

Route 2: Synthesis via a Chalcone Intermediate

This traditional two-step approach first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone.[7][8] This intermediate is then cyclized with hydroxylamine to form the isoxazole ring. To arrive at the target molecule, this route necessitates starting with a nitro-substituted precursor, which is then reduced in the final step.

Scientific Rationale and Strategy

Step A: Claisen-Schmidt Condensation: The synthesis begins with the base-catalyzed condensation of 4-nitroacetophenone with an appropriate aldehyde. To obtain the 3-methylisoxazole, the corresponding chalcone precursor would be derived from the reaction of 4-nitroacetophenone and acetaldehyde. However, due to the propensity of acetaldehyde to self-condense, a more common and controllable approach is to first synthesize 3-methyl-5-(4-nitrophenyl)isoxazole via a different chalcone and then perform the final reduction. An alternative, more direct chalcone route involves the condensation of 4-nitroacetophenone with acetone, followed by cyclization and subsequent modifications, though this adds complexity. For the purpose of this guide, we will focus on a more established pathway: the condensation of 3,5-dimethyl-4-nitroisoxazole with 4-nitrobenzaldehyde, followed by reduction. This showcases a variation of the chalcone chemistry, leading to a related structure. A more direct, albeit potentially lower-yielding, chalcone synthesis of the target would involve the condensation of 4-aminoacetophenone with acetaldehyde, though protecting the amine may be necessary. For a more robust and scalable approach, the nitro-intermediate pathway is often preferred.

Step B: Isoxazole Ring Formation: The α,β-unsaturated carbonyl system of the chalcone is a perfect electrophile for reaction with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of the hydroxylamine to the β-carbon, followed by cyclization and dehydration to yield the stable aromatic isoxazole ring.

Step C: Reduction of the Nitro Group: The final step involves the reduction of the nitro group on the phenyl ring to the desired amine. Standard reducing agents such as tin(II) chloride (SnCl2) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H2 over Pd/C), are effective for this transformation.

Visualizing the Workflow: Chalcone Route

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Nitro Group Reduction Ketone 4-Nitroacetophenone Aldehyde Acetaldehyde Ketone->Aldehyde Base (e.g., NaOH) Chalcone 1-(4-nitrophenyl)but-2-en-1-one (Chalcone) Aldehyde->Chalcone Chalcone->Chalcone_ref Hydroxylamine Hydroxylamine HCl NitroIsoxazole 3-Methyl-5-(4-nitrophenyl)isoxazole Hydroxylamine->NitroIsoxazole NitroIsoxazole->NitroIsoxazole_ref ReducingAgent Reducing Agent (e.g., SnCl2/HCl) Product 3-Methyl-5-(4-aminophenyl)isoxazole ReducingAgent->Product

Caption: Workflow for the three-step chalcone-based synthesis.

Detailed Experimental Protocols: Chalcone Route

Step A: Synthesis of 1-(4-nitrophenyl)but-2-en-1-one (Chalcone Intermediate)

Materials:

  • 4-Nitroacetophenone

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve 4-nitroacetophenone (1.0 equivalent) in ethanol in a flask cooled in an ice bath.

  • Base Addition: Slowly add an aqueous solution of NaOH (e.g., 10%) to the stirred solution.

  • Condensation: Add acetaldehyde (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Isolation: Filter the solid product, wash with cold water until neutral, and dry. The crude chalcone can be recrystallized from a suitable solvent like ethanol.

Step B: Synthesis of 3-Methyl-5-(4-nitrophenyl)isoxazole

Materials:

  • 1-(4-nitrophenyl)but-2-en-1-one (from Step A)

  • Hydroxylamine hydrochloride

  • Sodium acetate or a base like pyridine

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Cyclization: Add a base such as sodium acetate (2.0 equivalents) or pyridine and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step C: Reduction to 3-Methyl-5-(4-aminophenyl)isoxazole

Materials:

  • 3-Methyl-5-(4-nitrophenyl)isoxazole (from Step B)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: Suspend 3-methyl-5-(4-nitrophenyl)isoxazole (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Reduction: Add a solution of SnCl2·2H2O (3-5 equivalents) in concentrated HCl to the suspension. Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: [3+2] CycloadditionRoute 2: Chalcone-Based Synthesis
Number of Steps 1 (One-pot)3
Overall Yield Generally Good to ExcellentModerate to Good (cumulative over 3 steps)
Atom Economy HighModerate (loss of water and other byproducts)
Reagents & Safety NCS is an oxidant; Et3N is a corrosive base.Uses strong bases (NaOH) and acids (HCl). SnCl2 is a hazardous substance.
Scalability Generally scalable, though the exothermicity of nitrile oxide formation needs to be managed.Each step is individually scalable; a well-established industrial route for many heterocycles.
Purification Typically requires a single chromatographic purification.May require purification after each step, increasing time and solvent usage.
Key Advantages High convergency, directness, excellent regioselectivity.Utilizes readily available and inexpensive starting materials; robust and well-understood reactions.
Key Disadvantages Handling of potentially unstable nitrile oxide intermediate (though generated in situ).Longer overall synthesis time, lower atom economy, and more waste generation.

Conclusion and Recommendation

Both synthetic routes presented are viable and effective for the preparation of 3-Methyl-5-(4-aminophenyl)isoxazole. The choice between them will largely depend on the specific requirements of the research or development program.

  • For rapid synthesis, small-scale production, and applications where convergency and atom economy are paramount, the [3+2] dipolar cycloaddition (Route 1) is the superior choice. Its one-pot nature and directness make it highly efficient for generating analogs for screening libraries.

  • For large-scale synthesis where cost of starting materials is a primary driver and a multi-step process is acceptable, the chalcone-based route (Route 2) offers a robust and cost-effective alternative. While longer, the individual reactions are classic, well-understood transformations that are generally straightforward to scale up.

Ultimately, the optimal synthetic route is a balance of efficiency, cost, scalability, and the specific expertise and resources available in the laboratory. This guide provides the foundational data and protocols to make an informed decision tailored to your project's needs.

References

  • Tupare, S. D., et al. (Year of Publication). Synthesis of some Isoxazolines from chloro substituted Acetophenone and substituted Benzaldehyde via Chalcone intermediate and their Antimicrobial studies.
  • Pawar, S. S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Indian Chemical Society, 98(10), 100157. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 27(19), 6593. [Link]

  • (Reference for an improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles - full cit
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • ChemRxiv. (2024). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

  • (Reference for metal-free synthetic routes to isoxazoles - full cit
  • Nevolab. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

  • Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1082. [Link]

  • (Reference for green Claisen-Schmidt reaction - full cit
  • Rasayan J. Chem. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4). [Link]

  • (Reference for ultrasound synthesis of isoxazoles - full cit
  • (Reference for Aldol Condensation Experiment - full cit
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • (Reference for chalcone derivatives containing isoxazoline - full cit
  • (Reference for effect of hydroxylamine hydrochloride on chalcones - full cit
  • (Reference for green protocols in 1,3-dipolar cycloadditions - full cit
  • (Reference for solvent-free synthesis of styrylisoxazoles - full cit
  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3681. [Link]

  • (Reference for green protocols in 1,3-dipolar cycloadditions - full cit
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]

  • Google Patents. (n.d.). US2319669A - Process for preparing hydroxylamine hydrochloride.
  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 3-Methyl-5-(4-aminophenyl)isoxazole Analogs

Authored by a Senior Application Scientist The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a wide array of biologically active compounds.[1] Deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a wide array of biologically active compounds.[1] Derivatives of isoxazole have demonstrated a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] At the heart of this guide is the 3-Methyl-5-(4-aminophenyl)isoxazole core, a versatile precursor whose 4-aminophenyl group provides a reactive handle for extensive synthetic modification.[1] This allows for the systematic development of analog libraries to explore structure-activity relationships (SAR) and identify novel therapeutic candidates.

This guide provides a comparative analysis of the cytotoxic profiles of various analogs derived from this core structure. We will delve into the nuances of how specific structural modifications influence anticancer activity, present comparative experimental data, and provide detailed protocols for assessing cytotoxicity, offering a comprehensive resource for researchers in oncology and drug discovery.

Structure-Activity Relationships (SAR): Decoding Cytotoxicity

The therapeutic efficacy of isoxazole derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole and the appended phenyl rings. Understanding these relationships is critical for the rational design of potent and selective anticancer agents.

A pivotal determinant of cytotoxicity in this class of compounds is the substitution pattern on the phenyl ring attached to the isoxazole core. Studies have consistently shown that the presence of a 3,4,5-trimethoxyphenyl residue is a key structural parameter that confers high cytotoxic efficiency.[4][5] This moiety is a common feature in potent tubulin-targeting agents, suggesting a potential mechanism of action for isoxazole analogs bearing this group.

Furthermore, the electronic properties of substituents play a crucial role. While often electron-withdrawing groups like halogens (chloro, bromo) at the para-position of an aryl ring enhance anticancer activity[6], some studies on isoxazole chalcone derivatives have shown that electron-donating groups, such as methoxy substituents, can also enhance cytotoxic effects.[7][8] This highlights the complex interplay between electronics and the specific biological target.

Modifications to the core structure, such as creating hybrid molecules by linking the isoxazole to other pharmacologically active moieties like indoles or coumarins, represent another effective strategy to enhance potency.[2][6][7] This approach can lead to compounds with synergistic effects or novel mechanisms of action.[2]

Comparative Cytotoxicity of Lead Analogs

The ultimate measure of a compound's potential is its performance in biological assays. The primary endpoint for in vitro cytotoxicity screening is the IC50 value, which is the concentration of a compound required to inhibit cell growth or viability by 50%.[9] A lower IC50 value indicates greater potency. Equally important is the selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, with a higher SI indicating greater safety and cancer-cell specificity.[10]

The following table summarizes the cytotoxic activity of several key 3-Methyl-5-(4-aminophenyl)isoxazole analogs against a panel of human cancer and normal cell lines.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Insight
1aa 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamideA549 (Lung)0.99--Potent but general cytotoxicity noted in studies.[4][5]
1ab 3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamideLNCaP (Prostate)0.301WI-26 VA42.26Demonstrates favorable selectivity for prostate cancer cells over normal lung fibroblasts and endothelial cells.[4][5]
HUVEC5.58
Primary Fibroblasts>75
MYM4 Isoxazole-carboxamide derivativeHep3B (Liver)4.84LX-2 (Liver)20.01Exhibits a ~4-fold selectivity for liver cancer cells over normal liver cells.[11]
HeLa (Cervical)1.57Hek293t (Kidney)216.97Shows very high selectivity against cervical cancer cells compared to normal kidney cells.[11]
CaCo-2 (Colon)10.22
2e 5-Methyl-3-phenyl-N-(4-nitrophenyl)isoxazole-4-carboxamideB16F1 (Melanoma)0.079--Exceptionally potent against melanoma, with activity comparable to the standard drug Doxorubicin (IC50 = 0.056 µM).[12]

Mechanisms of Cytotoxic Action

The cytotoxic effects of 3-Methyl-5-(4-aminophenyl)isoxazole analogs are mediated through various cellular mechanisms. A frequent outcome of treatment with effective cytotoxic compounds is the induction of apoptosis , or programmed cell death.[13] This can be triggered by the accumulation of reactive oxygen species (ROS), leading to cellular damage and the activation of apoptotic pathways.[11] For instance, the promising compound MYM4 was found to induce apoptosis and suppress colonization in HeLa and HepG2 cells, with ROS induction identified as a likely underlying mechanism.[11]

For analogs containing the 3,4,5-trimethoxyphenyl moiety, a primary mechanism involves the disruption of microtubule dynamics.[4][5] These compounds can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent cell death.[4][5]

cluster_0 Cellular Response to Isoxazole Analogs Compound Isoxazole Analog Stress Cellular Stress (e.g., ROS Production, Tubulin Disruption) Compound->Stress Caspase Caspase-3/7 Activation Stress->Caspase triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis executes

Caption: Generalized pathway of apoptosis induction by cytotoxic compounds.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical first step in preclinical drug development.[14][15] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10]

General Workflow for In Vitro Cytotoxicity Screening

The process begins with culturing appropriate cell lines, followed by treatment with the test compounds, and culminates in a viability assay and data analysis to determine IC50 values.

cluster_workflow Cytotoxicity Screening Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h for attachment) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72h exposure) C->D E 5. Viability Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

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